4-Bromo-3'-cyanobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFFDIREDCVUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362711 | |
| Record name | 3-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192699-42-6 | |
| Record name | 3-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3'-cyanobiphenyl
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Bromo-3'-cyanobiphenyl stands as a pivotal molecular scaffold in the realms of medicinal chemistry and materials science. As a substituted biphenyl, its structure is characterized by two phenyl rings linked by a single carbon-carbon bond. One ring is functionalized with a bromine atom at the 4-position, while the other bears a nitrile (cyano) group at the 3'-position. This specific arrangement of substituents imparts a unique combination of reactivity, polarity, and steric profile, making it a highly valuable intermediate for the synthesis of complex target molecules. The bromine atom serves as a versatile handle for cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the cyano group can be transformed into various other functional groups or utilized for its electron-withdrawing properties and its role in modulating intermolecular interactions.[][2][3] This guide provides a comprehensive overview of its fundamental properties, synthesis, spectroscopic characterization, and applications for researchers and professionals in drug development and advanced materials.
Core Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application, dictating its behavior in reactions, its formulation, and its biological interactions. This compound is a solid at room temperature, with properties influenced by its rigid biphenyl core and polar functional groups.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 192699-42-6 | [4] |
| Molecular Formula | C₁₃H₈BrN | [4] |
| Molecular Weight | 258.11 g/mol | [4] |
| Predicted Boiling Point | 373.9 ± 25.0 °C at 760 mmHg | [4] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Insoluble in water; soluble in organic solvents like Chloroform (Slightly).[5][6][7] |
The molecular structure is key to its utility. The bromine atom at the 4-position and the cyano group at the 3'-position create an asymmetric molecule with distinct reactive sites.
Caption: Molecular structure of this compound.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is non-negotiable for structure verification and purity assessment. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecule.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on each ring will exhibit splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The exact chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic nature of the bromo and cyano substituents.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display 13 distinct signals for the 13 carbon atoms, unless there is accidental overlap. Key signals to identify are the carbon bearing the bromine (C-Br), which will be shifted due to the halogen's electronegativity, and the carbons of the nitrile group (the quaternary carbon and the nitrile carbon itself, with the latter appearing significantly downfield, often >110 ppm).[8][9]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[8] Key absorption bands to look for include:
-
C≡N Stretch: A sharp, intense peak around 2220-2240 cm⁻¹, characteristic of the nitrile group.
-
C-Br Stretch: Typically found in the fingerprint region, around 500-650 cm⁻¹.
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
-
Aromatic C=C Bending: Multiple peaks in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 257 and 259, confirming the presence of a single bromine atom.
Synthesis and Purification: A Practical Workflow
The most versatile and widely adopted method for synthesizing unsymmetrical biphenyls like this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This method offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.
The core of the reaction involves coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For this compound, two primary routes are viable:
-
Coupling of 4-bromophenylboronic acid with 3-bromobenzonitrile.
-
Coupling of (3-cyanophenyl)boronic acid with 1,4-dibromobenzene.
Route 1 is often preferred as it avoids the potential for a double reaction that can occur with 1,4-dibromobenzene.
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A Technical Guide to the Synthesis of 4-Bromo-3'-cyanobiphenyl: Pathways, Protocols, and Mechanistic Insights
Introduction
4-Bromo-3'-cyanobiphenyl is a crucial intermediate in the synthesis of various functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmacologically active compounds. Its unique molecular architecture, featuring a bromine atom and a cyano group on separate phenyl rings, allows for sequential and site-selective functionalization, making it a versatile building block in modern organic synthesis. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, with a strong emphasis on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful transformation, present a detailed experimental protocol, and offer insights into reaction optimization and product characterization.
Strategic Approaches to the Biphenyl Core: The Dominance of Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is the cornerstone of synthesizing this compound. While classical methods like the Ullmann reaction exist, they often require harsh reaction conditions and offer limited substrate scope.[1] In contrast, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the gold standard for their mild conditions, high yields, and exceptional functional group tolerance.[2][3]
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2][3] For the synthesis of this compound, two primary convergent strategies can be envisioned, both leveraging the principles of Suzuki-Miyaura coupling.
Strategy A: Coupling of 1-bromo-4-iodobenzene with 3-cyanophenylboronic acid. Strategy B: Coupling of 4-bromophenylboronic acid with 3-bromobenzonitrile.
Both strategies are viable; however, the choice often depends on the commercial availability and cost of the starting materials. For the purpose of this guide, we will focus on Strategy A, which utilizes readily accessible precursors.
Mechanistic Insights into the Suzuki-Miyaura Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-4-iodobenzene) to form a Pd(II) complex.[2] The greater reactivity of the C-I bond compared to the C-Br bond ensures selective oxidative addition at the iodine-bearing position.
-
Transmetalation: The organoboron species (3-cyanophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the organic group.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biphenyl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2]
Visualizing the Synthesis
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Synthetic Workflow for this compound
Sources
An In-Depth Technical Guide to 4-Bromo-3'-cyanobiphenyl
Introduction: Strategic Importance of the Cyanobiphenyl Scaffold
In the landscape of modern medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for molecular design. Its rigid, yet conformationally adaptable, structure provides an ideal framework for constructing molecules with tailored electronic and steric properties. The targeted introduction of functional groups, such as bromo and cyano moieties, transforms this simple aromatic system into a highly versatile building block. 4-Bromo-3'-cyanobiphenyl, in particular, emerges as a compound of significant interest. The electron-withdrawing nature of the cyano group, contrasted with the synthetic utility of the bromo group as a handle for cross-coupling reactions, makes this molecule a pivotal intermediate in the synthesis of complex pharmaceuticals and functional materials.[][2] This guide offers a comprehensive exploration of its physicochemical properties, synthesis, characterization, and safe handling, designed for the discerning researcher and drug development professional.
Part 1: Core Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is paramount for its effective application in any synthetic or analytical endeavor. These properties dictate solvent selection, reaction conditions, purification strategies, and ultimately, the compound's behavior in more complex biological or material systems.
The properties of this compound (CAS No: 192699-42-6) are summarized below.[3] Note that some values are predicted based on computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrN | [3][4] |
| Molecular Weight | 258.11 g/mol | [][4] |
| Melting Point | 144 °C (recrystallized from ethanol) | [4] |
| Boiling Point | 379.7 ± 25.0 °C at 760 mmHg (Predicted) | [] |
| Density | 1.48 - 1.5 g/cm³ (Predicted) | [][4] |
| Appearance | Off-white to white crystalline powder | [5] |
| Solubility | Insoluble in water; Slightly soluble in acetonitrile and chloroform. | [5][6] |
| LogP (Octanol/Water Partition Coeff.) | 3.98 - 4.7 | [4] |
| Polar Surface Area (PSA) | 23.79 Ų | [][4] |
Expert Insight: The high melting point suggests a stable crystalline lattice with significant intermolecular interactions. The LogP value indicates high lipophilicity, predicting poor aqueous solubility but good permeability across lipid membranes—a key consideration in drug design. Its limited solubility in common organic solvents like acetonitrile necessitates careful consideration for reaction and purification solvent systems, potentially requiring heated solutions or more aggressive solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for certain applications.
Part 2: Spectroscopic & Analytical Profile
Confirming the identity and purity of this compound is a critical, self-validating step in any workflow. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules.
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as the two carbon atoms of the biphenyl bond may be inequivalent. Key expected chemical shifts (δ) in CDCl₃ are:
-
Aromatic Carbons: 110-146 ppm. The carbon attached to the bromine (C-Br) will be significantly shifted, typically appearing around 122 ppm. The carbon of the cyano group (C≡N) is expected in the 118-120 ppm range. The quaternary carbons of the biphenyl linkage will appear downfield, around 140-146 ppm.[7]
-
Solvent Signal: A characteristic triplet for CDCl₃ will be observed around 77 ppm.[7]
-
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the substitution pattern of the aromatic rings. The eight aromatic protons will appear as a series of complex multiplets in the range of 7.40-7.80 ppm. The specific splitting patterns are dependent on the coupling constants between adjacent and meta-protons, but clear separation of the signals for each ring is expected.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying key functional groups.
-
C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ , which is highly characteristic of a nitrile group.[8]
-
C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 500-600 cm⁻¹ , corresponds to the carbon-bromine bond.
-
Aromatic C=C Stretch: Multiple sharp bands of variable intensity will be present between 1400-1600 cm⁻¹ .
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks will be at m/z 257 and m/z 259 , with nearly equal intensity. The exact mass would be 256.9840 g/mol .[9]
Part 3: Synthesis & Characterization Workflow
The most common and efficient method for synthesizing unsymmetrical biphenyls like this compound is the Suzuki-Miyaura cross-coupling reaction.[10][11] This palladium-catalyzed reaction offers high yields, mild conditions, and excellent functional group tolerance.[10]
Diagram: Suzuki Coupling Synthesis Workflow
Caption: Suzuki coupling workflow for this compound synthesis.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling)
Causality: This protocol is designed for reliability and scalability. The choice of a biphasic toluene/water solvent system with a phase-transfer catalyst is not strictly necessary but can enhance reaction rates. Potassium carbonate is a cost-effective and sufficiently strong base to facilitate the transmetalation step.[12] Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for this transformation.[11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-bromobenzonitrile (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water. Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude solid is best purified by recrystallization from hot ethanol to yield the final product as a white or off-white crystalline solid.[4]
Part 4: Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile intermediate. The differential reactivity of its two functional groups allows for sequential, site-selective modifications.
-
Pharmaceutical Synthesis: The biphenyl core is a privileged structure in many therapeutic agents. This compound can serve as a precursor for angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[13][14] The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both common bioisosteres in drug design, while the bromo group allows for further diversification of the molecular scaffold.
-
Materials Science: Biphenyl derivatives are integral to the development of liquid crystals and organic light-emitting diodes (OLEDs).[2] The rigid, conjugated system of this compound can be extended through further cross-coupling reactions at the bromine position to create highly conjugated materials with specific electronic and photophysical properties.[2]
Diagram: Logical Relationship in Application
Caption: Application pathways for this compound.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure user safety and maintain compound integrity.
-
Hazard Identification: This compound is classified as harmful if swallowed and causes skin and eye irritation.[15] It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15] Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its well-defined physicochemical properties and the orthogonal reactivity of its functional groups. Its robust synthesis via Suzuki coupling and its utility in creating complex molecules for pharmaceuticals and materials science underscore its significance. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their research and development programs.
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The Advent of a Liquid Crystal Revolution: A Technical Guide to the Discovery and Enduring Legacy of Cyanobiphenyls
For decades, the mesmerizing yet enigmatic state of matter known as liquid crystals remained largely a scientific curiosity. Their unique properties, a tantalizing blend of liquid-like flow and crystal-like molecular order, hinted at profound technological potential, yet practical applications remained elusive. This landscape was irrevocably altered in the early 1970s with the synthesis of a new class of organic compounds: the cyanobiphenyls. This guide provides an in-depth exploration of the discovery, history, and foundational science of these remarkable materials that catalyzed the multi-billion dollar liquid crystal display (LCD) industry and continue to be indispensable tools in modern science and technology.
The Pre-Cyanobiphenyl Era: A Quest for Stability
The 1960s witnessed burgeoning interest in the electro-optical properties of liquid crystals. Researchers at institutions like the RCA Laboratories in the United States were demonstrating the feasibility of using these materials for novel flat-panel displays. However, a significant hurdle stood in the way of widespread adoption: the available liquid crystal materials were notoriously unstable, often requiring high operating temperatures and being susceptible to degradation from moisture and UV light. These early materials, such as the Schiff's bases, had to be hermetically sealed to ensure any reasonable operational lifetime, a significant manufacturing challenge.[1] This instability cast a long shadow over the future of LCD technology, creating a critical need for a new class of stable, room-temperature liquid crystals.
The Hull Breakthrough: A Convergence of Insight and Necessity
The turning point in this scientific narrative came from the University of Hull in the United Kingdom, under the leadership of Professor George Gray. With funding from the UK Ministry of Defence, which foresaw the potential of LCDs for military applications, Gray's team was tasked with a clear objective: to design and synthesize liquid crystals that were stable and exhibited a nematic phase at ambient temperatures.[2][3][4]
In 1972, this focused research effort bore fruit with the successful synthesis of 4-cyano-4'-pentylbiphenyl (5CB) by Gray, Ken Harrison, and J.A. Nash.[2][4] This compound, the first of the cyanobiphenyl family, was a triumph of rational molecular design. Gray's crucial insight was that by removing the central linking group found in many earlier liquid crystal molecules and utilizing the strongly polar cyano group, it would be possible to create a molecule with the right balance of properties to exhibit a stable, room-temperature nematic phase.[3][5] The findings were published in a seminal 1973 paper in Electronics Letters, titled "New family of nematic liquid crystals for displays".[6][7][8]
The discovery was not made in isolation. A crucial collaboration, often referred to as a consortium, was established between the University of Hull, the Royal Radar Establishment (RRE) at Malvern, and the chemical company BDH Chemicals (later part of Merck).[9] This synergistic partnership was instrumental in rapidly translating the laboratory-scale synthesis into large-scale production, making these revolutionary materials available for technological development. The RRE's expertise in display physics and engineering, coupled with BDH's chemical manufacturing capabilities, created a powerful pipeline from fundamental research to commercial application.
The Molecular Architecture of Success: Structure-Property Relationships
The remarkable properties of cyanobiphenyls stem directly from their molecular structure. They consist of two phenyl rings linked by a single bond (the biphenyl core), with a flexible alkyl chain at one end and a strongly polar cyano (-C≡N) group at the other.
This elegant design imparts several key characteristics:
-
Rod-like Shape (Anisometry): The elongated, rigid biphenyl core is crucial for the formation of the liquid crystalline phase. This shape promotes the parallel alignment of molecules, a defining feature of the nematic phase.
-
Positive Dielectric Anisotropy (Δε): The cyano group possesses a large dipole moment that is aligned along the long axis of the molecule. This results in a significantly higher dielectric constant parallel to the molecular director (ε∥) than perpendicular to it (ε⊥). This large, positive dielectric anisotropy is the fundamental property that allows the molecules to be switched by an external electric field in a twisted nematic (TN) LCD. For 5CB, the dielectric anisotropy is substantial, with ε∥ ≈ 20 and ε⊥ ≈ 6 in the nematic phase.[6]
-
High Birefringence (Δn): The delocalized π-electrons of the aromatic biphenyl core lead to a high degree of electronic polarizability along the molecular axis. This results in a large difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director, a property known as birefringence. High birefringence is essential for achieving high contrast in many types of LCDs.
-
Chemical Stability: The absence of easily hydrolyzed chemical linkages, such as the imine bonds in Schiff's bases, grants cyanobiphenyls excellent chemical and photochemical stability.
The length of the alkyl chain plays a crucial role in determining the specific mesophase behavior and transition temperatures of different cyanobiphenyl homologues.
Key Physical Properties of Cyanobiphenyls
The following table summarizes some of the key physical properties of 4-cyano-4'-pentylbiphenyl (5CB), the most extensively studied member of the cyanobiphenyl family.
| Property | Value |
| Chemical Formula | C₁₈H₁₉N |
| Molar Mass | 249.357 g/mol |
| Appearance | Colorless (isotropic) or cloudy white (nematic) |
| Melting Point (Crystal to Nematic) | 22.5 °C[2][4] |
| Clearing Point (Nematic to Isotropic) | 35.0 °C[2][4] |
| Density | ~1.022 g/cm³ |
| Dielectric Anisotropy (Δε) | Positive, ~+11.5 at room temperature[2] |
| Birefringence (Δn) | ne ≈ 1.71, no ≈ 1.53[4] |
Experimental Protocol: Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)
The synthesis of 5CB can be achieved through a multi-step process starting from biphenyl. The following is a representative laboratory-scale synthetic route.
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials and Reagents:
-
Biphenyl
-
Bromine (Br₂)
-
Iron filings (catalyst)
-
Carbon tetrachloride (CCl₄)
-
Valeryl chloride (C₄H₉COCl)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrazine hydrate (NH₂NH₂)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
-
Hexane
Workflow Diagram:
Step-by-Step Methodology:
-
Bromination of Biphenyl:
-
Dissolve biphenyl in carbon tetrachloride in a round-bottom flask.
-
Add a catalytic amount of iron filings.
-
Slowly add a solution of bromine in carbon tetrachloride dropwise at room temperature while stirring.
-
After the addition is complete, stir the mixture for several hours until the bromine color disappears.
-
Wash the reaction mixture with a solution of sodium bisulfite to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain 4-bromobiphenyl.
-
-
Friedel-Crafts Acylation:
-
Suspend anhydrous aluminum chloride in dichloromethane in a flask cooled in an ice bath.
-
Add valeryl chloride dropwise to the suspension.
-
Add a solution of 4-bromobiphenyl in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer and remove the solvent to yield 4-bromo-4'-pentanoylbiphenyl.
-
-
Wolff-Kishner Reduction:
-
Combine 4-bromo-4'-pentanoylbiphenyl, potassium hydroxide, and hydrazine hydrate in diethylene glycol.
-
Heat the mixture to reflux for several hours.
-
Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.
-
Continue to heat at a higher temperature for several more hours.
-
Cool the reaction mixture, add water, and extract with hexane.
-
Wash the organic extracts, dry, and remove the solvent to obtain 4-bromo-4'-pentylbiphenyl.
-
-
Cyanation (Rosenmund-von Braun Reaction):
-
Heat a mixture of 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in N,N-dimethylformamide (DMF) under reflux for several hours.
-
Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable solvent like toluene.
-
Wash the organic layer, dry, and remove the solvent.
-
Purify the crude product by column chromatography followed by recrystallization from a solvent such as ethanol or hexane to obtain pure 4-cyano-4'-pentylbiphenyl (5CB).
-
The Enduring Legacy of Cyanobiphenyls
The discovery of cyanobiphenyls was a watershed moment for materials science and display technology. Their unprecedented stability and ideal electro-optical properties directly enabled the mass production of low-power, high-resolution LCDs for watches, calculators, and eventually, laptop and television screens.[3] The commercial success of these materials, particularly the eutectic mixture E7 developed at the RRE, which offered an even broader nematic temperature range, solidified the dominance of LCD technology for decades.[9]
Beyond their role in displays, cyanobiphenyls, especially 5CB, have become workhorse materials in fundamental research. Their well-characterized properties and convenient room-temperature nematic phase make them ideal model systems for studying a wide range of physical phenomena, from defect dynamics and phase transitions to the behavior of soft matter under confinement. They are also widely used as anisotropic solvents for aligning other molecules and nanoparticles for spectroscopic studies and the fabrication of novel composite materials.[10]
References
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
-
The History of LCD Technology. Orient Display. (URL: [Link])
-
4-Cyano-4'-pentylbiphenyl. Wikipedia. (URL: [Link])
-
Professor George W. Gray. Hull History Centre. (URL: [Link])
-
The magic of cyanobiphenyls: celebrity molecules. Taylor & Francis Online. (URL: [Link])
-
The History of LCD (Liquid Crystal Display). Go2Display. (URL: [Link])
-
Goodby, J., & Raynes, P. (2013, May 21). George Gray obituary. The Guardian. (URL: [Link])
-
The history of liquid-crystal display and its industry Developments from 1964 to 1988. Blaze Display Technology Co., Ltd. (URL: [Link])
-
The History of LC Displays. Merck Group. (URL: [Link])
-
Liquid Crystal Displays (1973-1982). Malvern Radar and Technology History Society. (URL: [Link])
-
4-Cyano-4'-pentylbiphenyl (5CB): Properties, Synthesis, and Applications in Liquid Crystal Technology. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
- Goodby, J. W. (2015). George William Gray CBE MRIA FRSE. 4 September 1926 — 12 May 2013. Biographical Memoirs of Fellows of the Royal Society, 61, 149-173.
-
Records of the Liquid Crystals and Advanced Materials Research Group, University of Hull. Hull History Centre. (URL: [Link])
- Goodby, J. W. (2022). Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. Crystals, 12(6), 849.
- Sage, I. H. (2015). My way to George Gray and liquid crystal polymers. Liquid Crystals, 42(5-6), 633-644.
- Lagerwall, J. P. F. (2020). The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. Liquid Crystals Today, 29(1), 2-17.
- Goodby, J. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Liquid Crystals, 1-24.
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- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [chemicalbook.com]
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- 6. par.nsf.gov [par.nsf.gov]
- 7. New family of nematic liquid crystals for displays | Semantic Scholar [semanticscholar.org]
- 8. New family of nematic liquid crystals for displays | CiNii Research [cir.nii.ac.jp]
- 9. tandfonline.com [tandfonline.com]
- 10. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Bifunctional Biphenyl Scaffold
An In-Depth Technical Guide to 4-Bromo-3'-cyanobiphenyl (CAS: 192699-42-6): Synthesis, Properties, and Applications
In the landscape of modern organic synthesis, the biphenyl scaffold remains a cornerstone for the development of functional materials and complex pharmaceutical agents. Its rigid, planar structure provides a reliable framework for constructing molecules with specific electronic, optical, and biological properties. This compound emerges as a particularly valuable building block within this class. It is strategically bifunctionalized: the bromine atom on one phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Concurrently, the nitrile group on the second ring offers a distinct site for chemical modification and acts as a potent electronic modulator and a key pharmacophoric element.
This guide provides an in-depth technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its application, and the foresight required for its safe and effective handling.
Part 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is the first step toward its successful application. The arrangement of the bromo and cyano groups on the biphenyl core defines the molecule's reactivity, polarity, and spectral signature.
Chemical Structure
The structure of this compound is foundational to its utility.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step is designed to ensure the reaction proceeds efficiently and that purification removes key impurities.
Objective: To synthesize this compound from 3-bromobenzonitrile and 4-bromophenylboronic acid.
Materials:
-
3-bromobenzonitrile (1.0 eq)
-
4-bromophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system for chromatography
Step-by-Step Methodology:
-
Vessel Preparation and Reagent Charging:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-bromobenzonitrile (1.0 eq) and 4-bromophenylboronic acid (1.1 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable halide starting material. Flame-drying the glassware and maintaining a nitrogen atmosphere is critical to prevent the deactivation of the Pd(0) catalyst by oxygen. [1]
-
-
Catalyst and Base Addition:
-
Add potassium phosphate (3.0 eq) and Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Causality: The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. [2][3]K₃PO₄ is an effective base for this purpose. The catalyst loading is kept low (3 mol%) for efficiency and cost-effectiveness.
-
-
Solvent Addition and Reaction Execution:
-
Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio via cannula to the flask to create a 0.2 M solution with respect to the limiting reagent.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-12 hours).
-
Causality: A biphasic solvent system (organic/aqueous) is highly effective for Suzuki couplings. [4]1,4-Dioxane solubilizes the organic components, while water dissolves the inorganic base. Heating provides the necessary activation energy for the catalytic cycle to proceed at a practical rate.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x).
-
Causality: The workup is designed to remove the inorganic base, spent boron species, and the bulk of the polar solvent. The brine wash helps to break any emulsions and remove residual water from the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is crucial before chromatography to ensure good separation.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
-
Causality: Chromatography is necessary to remove the excess boronic acid, any homocoupled byproducts, and residual catalyst. The choice of a non-polar eluent system effectively separates the moderately polar product from impurities.
-
Part 3: Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential and selective modifications.
A Hub for Synthetic Derivatization
The true power of this molecule is its potential as a starting point for a diverse range of more complex structures.
Caption: Potential synthetic transformations of this compound.
-
Functionalization at the Bromine Atom: The C-Br bond is a prime site for palladium-catalyzed reactions. This allows for the extension of the molecular framework, which is crucial for tuning material properties or exploring structure-activity relationships (SAR) in drug discovery. [5] * Suzuki Coupling: Reacting with another boronic acid can build terphenyl or more complex poly-aromatic systems. [1] * Sonogashira Coupling: Introduction of an alkyne provides a linear, rigid extension, often used in materials science.
-
Buchwald-Hartwig Amination: Formation of a C-N bond is a fundamental transformation in medicinal chemistry, allowing the introduction of various amine groups.
-
-
Functionalization at the Nitrile Group: The cyano group is a versatile precursor.
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, introducing a hydrogen bond donor/acceptor and a point for amide coupling. [6] * Reduction: Strong reducing agents like LiAlH₄ will reduce the nitrile to a primary amine (aminomethyl group), adding a flexible basic site to the molecule.
-
Cycloaddition: Reaction with sodium azide can form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry with improved metabolic stability and pharmacokinetic properties.
-
Applications in Materials Science
The cyanobiphenyl unit is the quintessential core of many liquid crystalline materials. [7][8]While this compound itself is not a liquid crystal, it is a direct precursor. A subsequent Suzuki coupling to replace the bromine with an alkyl or alkoxy chain of appropriate length can induce the formation of nematic or smectic phases, which are the basis for liquid crystal displays (LCDs). [7][9]The polarity imparted by the cyano group is critical for creating the intermolecular dipole-dipole interactions that favor anisotropic self-assembly.
Applications in Drug Discovery
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs. The cyanobiphenyl moiety, in particular, has been explored for its therapeutic potential.
-
Enzyme Inhibition: The cyano group can act as a hydrogen bond acceptor or a warhead, interacting with active sites of enzymes. For example, various cyanopyridine and cyanobiphenyl derivatives have been investigated as potent inhibitors of PIM-1 kinase, a target in oncology. [10]* Receptor Ligands: The rigid structure is ideal for fitting into receptor binding pockets. Derivatives of cyanobiphenyl have been synthesized as multi-target ligands for Alzheimer's disease, showing high affinity for the histamine H₃ receptor and inhibitory activity against cholinesterases. [11]* Metabolic Stability: The nitrile group is generally resistant to metabolic degradation, making it an attractive functional group for improving the pharmacokinetic profile of a drug candidate.
Part 4: Safety, Handling, and Storage
Potential Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [1]* Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation. [1] Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from strong oxidizing agents and strong bases.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Material should be handled by a licensed professional waste disposal service.
Conclusion
This compound is far more than a simple chemical. It is a strategically designed building block offering orthogonal reactivity that enables complex molecular architecture. Its robust synthesis via Suzuki-Miyaura coupling makes it readily accessible, while its dual functional handles provide a gateway to novel materials and potential therapeutic agents. For the materials scientist, it is a precursor to ordered molecular systems like liquid crystals. For the medicinal chemist, it is a rigid scaffold for developing enzyme inhibitors and receptor ligands. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to unlock its full potential in their respective fields.
References
-
Gibb, C.J., Storey, J.M.D., & Imrie, C.T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1706-1716. [Link]
-
Gibb, C.J., Storey, J.M.D., & Imrie, C.T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). AURA - Aberdeen University Research Archive. [Link]
-
JoVE Science Education Database. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
Gibb, C.J., Storey, J.M.D., & Imrie, C.T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). ResearchGate. [Link]
-
Smith, B.C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]
-
Wang, K., et al. (2023). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. Crystals, 13(5), 785. [Link]
-
ResearchGate. (2019). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Ali, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(10), 2459. [Link]
-
ChemAxon. NMR Predictor Documentation. [Link]
-
ACD/Labs. NMR Prediction Software. [Link]
-
ResearchGate. (2019). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Martini, R., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 11, 2618-2625. [Link]
-
NMRDB.org. Predict all NMR spectra. [Link]
-
Brake, J.M., et al. (2007). Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. Langmuir, 23(26), 13063-71. [Link]
-
Schaller, D., et al. (2023). NMR shift prediction from small data quantities. Journal of Cheminformatics, 15(1), 108. [Link]
-
Myers, A.G. Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Senczyk, M., et al. (2021). Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease. Bioorganic Chemistry, 114, 105129. [Link]
-
Botsoa, J., et al. (2013). Bromophenyl functionalization of carbon nanotubes: an ab initio study. Physical Chemistry Chemical Physics, 15(35), 14630-9. [Link]
-
Roy, I., et al. (2024). Chemically robust functionalized covalent organic framework for the highly efficient and selective separation of bromine. Materials Horizons. [Link]
-
Al-Omair, M.A., et al. (2017). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 33(2). [Link]
-
Al-Warhi, T., et al. (2024). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Molecular Diversity. [Link]
-
ResearchGate. (2022). Discovery of ( E )-3-(3-((2-Cyano-4′-dimethylaminobiphenyl-4-ylmethyl)cyclohexanecarbonylamino)-5-fluorophenyl)acrylic Acid Methyl Ester.... [Link]
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- 5. Bromophenyl functionalization of carbon nanotubes: an ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Cyanobiphenyls: Novel H3 receptor ligands with cholinesterase and MAO B inhibitory activity as multitarget compounds for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to the Characterization of 4-Bromo-3'-cyanobiphenyl: Solubility and Stability Profiling
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
Substituted biphenyls represent a cornerstone scaffold in medicinal chemistry, serving as intermediates and active pharmaceutical ingredients (APIs) in numerous therapeutic areas. For instance, the related isomer 4'-Bromo-4-cyanobiphenyl is recognized as a key intermediate in the synthesis of drugs for cancer and autoimmune disorders[]. When a new chemical entity (NCE) such as 4-Bromo-3'-cyanobiphenyl emerges, a rigorous evaluation of its fundamental physicochemical properties is not merely a preliminary step but a critical determinant of its entire development trajectory. Poor solubility can doom a candidate by hindering formulation and causing erratic absorption, while unforeseen instability can compromise safety, efficacy, and shelf-life.
This technical guide addresses the core challenge faced by researchers when confronted with a novel compound for which public data is scarce. To date, specific experimental solubility and stability data for this compound is not extensively reported in peer-reviewed literature. Therefore, this document provides a comprehensive methodological framework, grounded in established principles and regulatory expectations, to empower scientists to systematically determine the solubility and stability profile of this compound. We will proceed from foundational characterization to detailed, field-proven protocols for solubility and stability assessment, equipping you with the practical knowledge to generate the robust data required for informed decision-making in a drug development program.
Part 1: Foundational Physicochemical Characterization
Before embarking on solubility or stability studies, it is paramount to confirm the identity, purity, and basic properties of the compound batch. This ensures that all subsequent data is reliable and reproducible.
Identity and Purity Confirmation
The first step is to verify the structure and assess the purity of the this compound sample. This is a self-validating measure; without a pure, confirmed starting material, any subsequent data is invalid.
-
Mass Spectrometry (MS): To confirm the molecular weight. For C₁₃H₈BrN, the expected monoisotopic mass is approximately 256.98 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric identity (i.e., the 4-bromo and 3'-cyano substitution pattern).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, typically aiming for >95% for initial studies, with higher purity required for later-stage development[2].
Reference Properties of a Structural Isomer
While specific data for this compound is unavailable, we can reference the known properties of its structural isomer, 4'-Bromo-4-cyanobiphenyl (CAS: 57774-35-3) , to provide a contextual baseline. It must be stressed that these values are for a different molecule and should be used for estimation purposes only.
| Property | Value for 4'-Bromo-4-cyanobiphenyl (Isomer) | Source(s) |
| Molecular Formula | C₁₃H₈BrN | [][3] |
| Molecular Weight | 258.11 g/mol | [][3] |
| Melting Point | 120 - 144 °C | [3][4] |
| Boiling Point | ~379.7 °C at 760 mmHg | [] |
| Appearance | Crystalline solid | [5] |
Part 2: A Practical Guide to Determining Solubility
Solubility dictates a compound's behavior in biological systems and its suitability for various formulations. We will explore two key types of solubility measurements: kinetic and thermodynamic.
Theoretical Framework: Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when rapidly introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO)[6][7]. It reflects the conditions of many early-stage biological assays and is useful for rapid screening. The result is often a measure of the concentration at which precipitation first occurs over a short incubation period (e.g., 1-2 hours)[7].
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (e.g., >24 hours) until the concentration of the dissolved compound in the solution is maximized and constant[8]. This "shake-flask" method is considered the gold standard and is essential for pre-formulation and late-stage development[6].
The choice of assay is dictated by the development stage. Early discovery benefits from the speed of kinetic assays, while lead optimization and beyond require the precision of thermodynamic measurements[6].
Data Presentation: A Template for Your Findings
All quantitative solubility data should be systematically recorded. The following table serves as a template for summarizing the experimentally determined thermodynamic solubility of this compound in a range of common laboratory solvents at a standard temperature (e.g., 25 °C).
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Water | 9.0 | 80.1 | To be determined | To be determined | |
| Methanol | 6.6 | 32.7 | To be determined | To be determined | |
| Ethanol | 5.2 | 24.5 | To be determined | To be determined | |
| Acetone | 5.1 | 20.7 | To be determined | To be determined | |
| Acetonitrile | 6.2 | 37.5 | To be determined | To be determined | |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | To be determined | To be determined | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | To be determined | To be determined |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol describes a robust method for determining the equilibrium solubility of this compound.
Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.
Materials:
-
This compound (solid, confirmed purity)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (25 °C)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of solid this compound to a 2 mL glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. A starting point is ~5-10 mg.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to 25 °C. Allow the slurry to agitate for at least 24 hours to ensure equilibrium is reached[8]. Some compounds may require 48-72 hours; consistency is key.
-
Sample Collection & Filtration: After equilibration, let the vial stand for 1-2 hours to allow undissolved solids to settle. Carefully draw the supernatant into a syringe and immediately filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all particulate matter.
-
Dilution: Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.
-
Quantification via HPLC:
-
Develop a specific HPLC method for this compound.
-
Prepare a set of calibration standards of known concentrations.
-
Analyze the diluted sample and the calibration standards by HPLC.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation: Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)
-
Part 3: A Systematic Approach to Assessing Chemical Stability
Stability testing determines the intrinsic reactivity of a molecule and identifies potential degradation pathways. Forced degradation (or stress testing) is a regulatory requirement and a cornerstone of this process, designed to accelerate degradation under conditions more severe than those used for long-term stability studies[9]. The goal is to generate degradation products to an extent of 5-20%, which is sufficient to validate the analytical method's ability to separate them from the parent compound[10].
The Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the amount of the API over time, free from interference from excipients, impurities, or degradation products[2]. HPLC with a photodiode array (PDA) detector is the workhorse for this analysis, as it allows for peak purity analysis alongside quantification[11].
Experimental Protocols for Forced Degradation Studies
The following protocols outline the standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines[12]. For each condition, a control sample (compound in solvent, without the stressor) must be run in parallel.
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl[12].
-
Store the solution at room temperature or heat (e.g., 60 °C) if no degradation is observed[13].
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, dilute with mobile phase, and analyze by HPLC[12].
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂)[12].
-
Store the solution at room temperature and protect from light.
-
At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug substance as a solid and in solution to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter[14].
-
A control sample should be protected from light (e.g., wrapped in aluminum foil).
-
After exposure, dissolve (if solid), dilute as necessary, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 1-2 weeks)[14].
-
At specified time points, withdraw a sample, allow it to cool, prepare a solution of known concentration, and analyze by HPLC.
-
Visualization: The Characterization Workflow
The following diagram illustrates the logical flow for the comprehensive characterization of a new chemical entity like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The journey of a new chemical entity from discovery to a viable drug candidate is paved with data. For a novel compound like this compound, for which public information is limited, a systematic and rigorous application of fundamental analytical methodologies is the only path forward. This guide has provided a detailed, actionable framework for determining two of its most critical properties: solubility and stability. By employing the shake-flask method for thermodynamic solubility and conducting comprehensive forced degradation studies as outlined, researchers can generate the high-quality, reliable data necessary to understand potential liabilities, guide formulation development, and build a robust data package for regulatory submission. This structured approach transforms an unknown compound into a well-characterized entity, enabling sound scientific judgment and accelerating the drug development process.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BOC Sciences. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.
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- Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
- Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
- Altabrisa Group. (2025). 3 Key Steps for HPLC Validation in Stability Testing.
- Creative Bioarray. (n.d.). Aqueous Solubility Assays.
- Alfa Chemistry. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.
- ChemicalBook. (2025). 4'-Bromo-4-cyano-biphenyl | 57774-35-3.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- BenchChem. (2025). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
- Chemsrc. (2025). 4'-BROMO-4-CYANO-BIPHENYL | CAS#:57774-35-3.
- PubChem. (n.d.). 4-Bromobiphenyl.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ECHEMI. (n.d.). 2920-38-9, 4-Cyanobiphenyl Formula.
- Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- Sunway Pharm Ltd. (n.d.). 4'-Bromo-4-cyanobiphenyl - CAS:57774-35-3.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- MedCrave online. (2016).
- BioPharm International. (2014).
- Xiao, L., et al. (2016). Determination and correlation of solubility of 4′-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. The Journal of Chemical Thermodynamics.
- de Oliveira, M. A. L., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- RJPT. (n.d.).
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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Unlocking the Potential: A Technical Guide to Emerging Research Areas for Substituted Biphenyl Compounds
For Immediate Release
A strategic guide for researchers, chemists, and drug development professionals outlining the untapped potential and cutting-edge applications of substituted biphenyl compounds. This document provides a technical deep-dive into promising research frontiers, from next-generation therapeutics to advanced materials.
Introduction: The Biphenyl Scaffold - A Privileged Structure in Modern Science
For decades, the biphenyl moiety, consisting of two interconnected phenyl rings, has served as a cornerstone in synthetic organic chemistry.[1][2][3] Its unique structural properties—namely its rigid, well-defined geometry and the potential for axial chirality (atropisomerism)—make it a "privileged scaffold" of immense value.[4][5][6] This guide illuminates the most promising and technically demanding research areas for substituted biphenyls, offering a roadmap for innovation in medicinal chemistry, asymmetric catalysis, and materials science.
Chapter 1: Foundational Principles - Synthesis and Stereochemistry
The utility of any scaffold is predicated on its accessibility and the ability to control its three-dimensional structure. The synthesis of substituted biphenyls has been revolutionized by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling .[1][7][8] This method's mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of boronic acid reagents have made it the gold standard for constructing the biaryl bond.[8] Other classical methods like the Ullmann reaction also remain relevant, particularly for specific substitution patterns.[1]
A defining feature of ortho-substituted biphenyls is atropisomerism , a form of axial chirality arising from hindered rotation around the aryl-aryl single bond.[4][6] This stereochemical element is not a mere curiosity; it is a critical determinant of biological activity and catalytic efficacy.[6][9][10] The energy barrier to rotation dictates whether the atropisomers are stable and isolable or rapidly interconverting.[6][9] Understanding and controlling this chirality is a central theme in contemporary biphenyl research.
Protocol Spotlight: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a robust, time-efficient method for the synthesis of a generic substituted biphenyl, a foundational step for many research applications.
Objective: To synthesize 4'-methoxy-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
4-bromobenzonitrile
-
(4-methoxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Step-by-Step Methodology:
-
Reagent Preparation: In a 10 mL microwave vial, combine 4-bromobenzonitrile (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) to the vial.
-
Causality Note: Palladium(II) acetate serves as the palladium source, which is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine acts as a ligand to stabilize the catalytic species and facilitate the reaction cycle.
-
-
Solvent Addition: Add a 4:1 mixture of degassed 1,4-dioxane and water (5 mL).
-
Causality Note: The aqueous base system is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle. Dioxane provides a high-boiling, aprotic medium to solubilize the organic reagents.
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at 120°C for 15 minutes.
-
Causality Note: Microwave heating dramatically accelerates the reaction rate compared to conventional heating, often reducing reaction times from hours to minutes.
-
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. This step is critical for a self-validating system.
Chapter 2: Frontier in Medicinal Chemistry
The biphenyl scaffold is omnipresent in marketed drugs and clinical candidates, valued for its ability to position functional groups in precise vectors to interact with biological targets.[1][3]
Angiotensin II Receptor Blockers (ARBs): A Continuing Legacy
The "sartan" class of antihypertensive drugs, such as Losartan and Valsartan, represents the quintessential application of biphenyls in medicine.[11][12] The core pharmacophore consists of a biphenyl scaffold where an acidic group (often a tetrazole, a bioisostere for a carboxylic acid) at the ortho-position of one ring is crucial for binding to the AT₁ receptor.[11][13][14]
Potential Research Areas:
-
Novel Acidic Scaffolds: Exploration of new bioisosteres for the tetrazole ring to improve metabolic stability and patentability.
-
Targeting Related Receptors: Designing biphenyl analogs that modulate other components of the renin-angiotensin system (RAS) or possess dual-action capabilities, such as combining AT₁ receptor blockade with neprilysin inhibition.
-
Fine-Tuning Pharmacokinetics: Modifying the substitution patterns on the second phenyl ring to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[12]
Kinase Inhibitors
The rigid biphenyl core is ideal for targeting the ATP-binding site of kinases, a major class of drug targets in oncology and immunology. The two phenyl rings can be functionalized to interact with both the hinge region and deeper hydrophobic pockets.
Potential Research Areas:
-
Atropisomeric Kinase Inhibitors: Developing configurationally stable atropisomers to achieve higher potency and selectivity for specific kinases, as the distinct 3D arrangements of the two isomers can lead to dramatically different binding affinities.[6]
-
Covalent Inhibitors: Incorporating a reactive "warhead" onto the biphenyl scaffold to form a covalent bond with a nearby cysteine residue in the kinase active site, leading to irreversible inhibition and prolonged duration of action.
-
Allosteric Modulators: Designing biphenyl compounds that bind to sites other than the ATP pocket to modulate kinase activity in novel ways, potentially overcoming resistance to traditional ATP-competitive inhibitors. Recent research has identified biphenyl sulfonamides as potent inhibitors of G2019S-LRRK2 kinase, a target in Parkinson's disease.[15]
Immune Checkpoint Inhibition
Small molecules that disrupt the PD-1/PD-L1 protein-protein interaction are a major goal in cancer immunotherapy. Biphenyl-based compounds have emerged as a promising class of PD-L1 inhibitors, inducing the dimerization of PD-L1 and preventing its interaction with PD-1.[16][17][18]
Potential Research Areas:
-
Structure-Based Design: Utilizing computational modeling and structural biology to design next-generation biphenyl inhibitors with improved affinity and optimized physicochemical properties for oral bioavailability.[16][17]
-
Species Specificity: Addressing the observed differences in ligand affinity between human and murine PD-L1 is crucial for accurate preclinical evaluation and translation to the clinic.[16][18]
Chapter 3: Frontier in Asymmetric Catalysis
Axially chiral biphenyls are the foundation of some of the most powerful ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is critical for the pharmaceutical industry.[19][20]
The BINAP Legacy and Beyond
The ligand BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) and its derivatives are legendary in the field.[4] When complexed with transition metals like ruthenium, rhodium, and palladium, BINAP catalysts facilitate a wide range of enantioselective reactions, including hydrogenation, isomerization, and carbon-carbon bond formation.[19][21][22]
Potential Research Areas:
-
Modified Ligand Scaffolds: Designing novel biphenyl-based phosphine ligands with different electronic and steric properties to improve catalytic activity and enantioselectivity for challenging substrates.[20][22]
-
Sustainable Catalysis: Replacing precious metal catalysts (like palladium and rhodium) with more abundant and less toxic first-row transition metals (like iron and cobalt) in combination with biphenyl ligands.[1]
-
Computational Ligand Design: Employing quantum mechanics and machine learning to predict the performance of new biphenyl ligand designs, accelerating the discovery of superior catalysts.
Chapter 4: Frontier in Materials Science
The rigid, conjugated nature of the biphenyl core makes it an excellent building block for advanced organic materials.[23]
Organic Electronics
Substituted biphenyls are integral to the development of organic electronic materials, including those used in Organic Light-Emitting Diodes (OLEDs).[3][23] They can be tailored to function as host materials, charge transport layers, or emissive materials.[23] For instance, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a widely used host material in phosphorescent OLEDs.[24]
Potential Research Areas:
-
Blue Emitters: Designing novel, stable, and efficient blue-emitting materials based on biphenyl scaffolds remains a significant challenge in the development of full-color displays and lighting.
-
Thermally Activated Delayed Fluorescence (TADF): Creating biphenyl derivatives that exhibit TADF, a mechanism that allows for 100% internal quantum efficiency in OLEDs without relying on expensive heavy metals like iridium.
-
Organic Semiconductors: Exploring biphenyl-based polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Liquid Crystals
The rod-like shape of many biphenyl derivatives is fundamental to their application in liquid crystal displays (LCDs). The precise substitution on the biphenyl core dictates the material's mesophase behavior and electro-optical properties.[23]
Potential Research Areas:
-
High-Performance Displays: Synthesizing new biphenyl-based liquid crystals with faster switching speeds, higher contrast ratios, and wider operating temperature ranges for next-generation LCDs.
-
Smart Materials: Developing biphenyl-based liquid crystals for non-display applications, such as smart windows, sensors, and optical switches.
Conclusion: The Path Forward
The substituted biphenyl scaffold is far from a mature area of research. Its inherent versatility continues to position it at the forefront of scientific innovation. The future of biphenyl research lies in the intelligent design of new derivatives, driven by a deep understanding of structure-property relationships. Key opportunities will be found at the intersection of disciplines: using atropisomeric ligands from catalysis to synthesize chiral drugs for medicine, and applying principles from organic electronics to create novel biomedical sensors. For researchers and drug developers, the biphenyl core remains a robust and rewarding platform for discovery.
References
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Mastering Asymmetric Synthesis: The Role of BINAP in Catalysis and Chemical Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Asymmetric synthesis by metal BINAP c
- Structure of some angiotensin receptor blockers (ARB) containing biphenyl-tetrazole moiety.
- Modified BINAP: The How and the Why. (2007). Chemical Reviews.
- BINAP. Wikipedia.
- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (2023). PubMed Central.
- Recent Advances of BINAP Chemistry in the Industrial Aspects. Takasago.
- Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. (1991). PubMed.
- From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. (2021). MDPI.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. (2020). PubMed Central.
- (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015).
- A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. (2015). Hypertension Research.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2013). Arabian Journal of Chemistry.
- The Role of Biphenyls in Advanced M
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Theoretical and Experimental Studies on the Interaction of Biphenyl Ligands with Human and Murine PD-L1: Up-to-Date Clues for Drug Design. (2023).
- Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (2023). AIR Unimi.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022). ACS Medicinal Chemistry Letters.
- (PDF) Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. (2020).
- Application Notes and Protocols: The Use of 4-Methylbiphenyl in Organic Light-Emitting Diodes (OLEDs). Benchchem. 2... Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. (2022). Accounts of Chemical Research.
- Synthetic Access to Stable Atropisomers in Drug Discovery via C
- Atropisomerism in medicinal chemistry: challenges and opportunities. (2018). Future Medicinal Chemistry.
- Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted deriv
- Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applic
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling Protocol for the Synthesis of Novel Biaryl Compounds Using 4-Bromo-3'-cyanobiphenyl
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromo-3'-cyanobiphenyl with an arylboronic acid. The resulting substituted cyanobiphenyl structures are of significant interest in the development of liquid crystals, advanced materials, and as scaffolds for pharmaceutical agents.[3] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into reaction optimization and troubleshooting.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[2][4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron compound by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer of the aryl group to the palladium complex.[5][6][7]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]
Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-3'-cyanobiphenyl
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Amount (mmol) | Mass/Volume | Supplier (Example) |
| This compound | C₁₃H₈BrN | 258.12 | 1.0 | 258 mg | Sigma-Aldrich |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 | 182 mg | Combi-Blocks |
| Pd(dppf)Cl₂ · CH₂Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd · CH₂Cl₂ | 816.64 | 0.03 | 24.5 mg | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.0 | 415 mg | Fisher Scientific |
| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | - | 8.0 mL | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | 2.0 mL | In-house |
Equipment
-
10-25 mL Schlenk flask or pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware (syringes, needles, separatory funnel, etc.)
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. All manipulations should be performed in a fume hood.
-
Base: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the catalyst.[8] Maintaining a proper inert atmosphere is crucial for success.
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (258 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Inerting the Vessel: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. Stir the mixture to form a suspension.
-
Degassing: Bubble argon through the stirred suspension for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Under a positive flow of argon, quickly add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol).
-
Reaction: Seal the flask tightly (if using a pressure vessel, ensure it is properly sealed) and place it in a preheated oil bath at 85-90 °C.
-
Monitoring: Stir the reaction vigorously overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(4-methoxyphenyl)-3'-cyanobiphenyl.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling.
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several factors.[9] If low yield or incomplete conversion is observed, consider the following modifications.[10]
| Parameter | Standard Condition | Alternative(s) & Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd(PPh₃)₄: A classic, effective catalyst, though can be air-sensitive. Buchwald Ligands/Precatalysts (e.g., SPhos, XPhos): Often provide higher turnover numbers and are effective for sterically hindered or electron-rich substrates.[11] |
| Base | K₂CO₃ (aq) | Cs₂CO₃: A stronger, more soluble base, often used for less reactive bromides. K₃PO₄: A strong base effective in many systems, particularly with hindered substrates. KF: A milder base, useful if the substrate has base-sensitive functional groups.[9] |
| Solvent | Dioxane/Water | Toluene/Water: A common alternative, can be run at higher temperatures. DMF or DME: Can be effective, but require careful degassing. Changing solvent can dramatically affect reagent solubility and reaction rates.[9] |
| Boron Source | Boronic Acid | Boronic Esters (e.g., pinacol, MIDA): More stable than boronic acids and less prone to protodeboronation, a common side reaction.[10][12] MIDA boronates are particularly robust.[12] |
| Temperature | 85-90 °C | Increase to 100-110 °C: Can accelerate slow reactions, especially with less reactive aryl bromides. Monitor for decomposition. |
Conclusion
This application note provides a robust and reproducible protocol for the Suzuki-Miyaura cross-coupling of this compound. The methodology is grounded in a firm understanding of the reaction mechanism and offers a clear pathway for optimization. By following this guide, researchers can reliably synthesize complex biaryl structures, paving the way for innovations in materials science and drug discovery.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. [Link]
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Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]
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NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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ResearchGate. (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. [Link]
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Taylor & Francis Online. (n.d.). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids.... [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and properties of fluorine tail-terminated cyanobiphenyls and terphenyls for chemoresponsive liquid crystals. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. [Link]
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
MDPI. (n.d.). Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
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Application Note: Strategic Synthesis of Novel π-Conjugated Organic Semiconductors from 4-Bromo-3'-cyanobiphenyl
Introduction: The Strategic Value of 4-Bromo-3'-cyanobiphenyl
The advancement of organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is intrinsically linked to the molecular design of novel organic semiconductors (OSCs).[1][2] The performance of these devices—efficiency, stability, and charge-carrier mobility—is dictated by the electronic structure and solid-state packing of the constituent OSCs. Biphenyl derivatives are a cornerstone in the design of high-performance materials, offering a rigid, planar backbone that facilitates π-orbital overlap and charge transport.[3][4][5]
This compound is an exemplary building block for creating advanced OSCs. Its structure is pre-functionalized for divergent synthesis:
-
The bromo group serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, enabling the extension of π-conjugation.[6][7][8]
-
The cyano (nitrile) group is a potent electron-withdrawing moiety. Its inclusion can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final molecule, which is a critical parameter for tuning electron injection and transport properties in n-type or ambipolar semiconductors.[9]
This application note provides a comprehensive guide to the synthesis of a novel, donor-acceptor type organic semiconductor starting from this compound. We will focus on the Suzuki-Miyaura cross-coupling reaction, a robust and widely adopted method valued for its mild reaction conditions and the low toxicity of its boronic acid reagents compared to alternatives like organostannanes used in Stille couplings.[5][10][11] We will detail a complete workflow from synthesis to purification and characterization, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The core of our synthetic strategy is the palladium-catalyzed Suzuki-Miyaura reaction. This reaction forms a new carbon-carbon bond between an organohalide (this compound) and an organoboron compound.[12] For this protocol, we will couple it with 2-(tributylstannyl)thiophene's boronic acid equivalent, a thiophene-based boronic acid, to create a novel donor-acceptor (D-A) molecule. Thiophene units are well-known for their excellent charge-transport properties and are frequently integrated into high-performance OSCs.[13]
The catalytic cycle, a cornerstone of this synthesis, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. Base activation of the boronic acid is crucial for this step to proceed efficiently.[10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[6][12]
Detailed Experimental Protocols
Synthesis of 4-(Thiophen-2-yl)-3'-cyanobiphenyl
This protocol outlines the synthesis of a target organic semiconductor. The workflow is designed to be self-validating through careful monitoring and characterization at each stage.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Supplier (Example) |
| This compound | C₁₃H₈BrN | 258.12 | 1.0 g (3.87 mmol) | Sigma-Aldrich |
| Thiophen-2-ylboronic acid | C₄H₅BO₂S | 127.96 | 0.59 g (4.65 mmol) | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 224 mg (0.19 mmol) | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.61 g (11.6 mmol) | Fisher Scientific |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 30 mL | Acros Organics |
| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 88.11 | 15 mL | Acros Organics |
| Deionized Water | H₂O | 18.02 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - |
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 g, 3.87 mmol), thiophen-2-ylboronic acid (0.59 g, 4.65 mmol, 1.2 equiv), and potassium carbonate (1.61 g, 11.6 mmol, 3.0 equiv).
-
Causality: Using an excess of the boronic acid ensures the complete consumption of the more valuable bromo-biphenyl starting material. The base is essential for activating the boronic acid to facilitate the transmetalation step.[10]
-
-
Inert Atmosphere:
-
Seal the flask with septa and purge with argon or nitrogen for 15 minutes. This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of argon, add the anhydrous solvent mixture (30 mL Toluene, 15 mL Dioxane) via cannula. Degas the resulting suspension by bubbling argon through it for another 20 minutes.
-
Causality: A mixed solvent system is used to ensure all reactants remain dissolved throughout the reaction. Anhydrous solvents are necessary to prevent unwanted side reactions and catalyst decomposition.
-
Quickly add the tetrakis(triphenylphosphine)palladium(0) catalyst (224 mg, 5 mol%) to the flask and immediately place it under a positive argon flow.
-
-
Reaction:
-
Heat the mixture to 90 °C in an oil bath and stir vigorously for 16 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., 9:1 Hexanes:Ethyl Acetate eluent), checking for the disappearance of the this compound spot.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Causality: The aqueous workup removes the inorganic base and salts. Brine wash helps to break up any emulsions and further dry the organic layer.
-
-
Initial Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
High Purity Purification Protocol
The electronic properties of organic semiconductors are exquisitely sensitive to impurities.[14][15][16] Therefore, rigorous purification is not optional but a mandatory step for obtaining high-performance materials.
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column and elute with a solvent gradient, starting from 100% hexanes and gradually increasing the polarity by adding ethyl acetate.
-
Collect fractions and analyze by TLC to isolate the pure product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and reaction byproducts based on polarity differences.[17]
-
-
Recrystallization/Sublimation:
-
Combine the pure fractions and remove the solvent.
-
For further purification, recrystallize the solid product from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[17]
-
Alternatively, for highly stable, non-volatile compounds, temperature gradient sublimation under high vacuum is the gold standard for achieving electronic-grade purity (>99.9%).[14][15][16] This method effectively removes trapped solvent and minor organic impurities.
-
Characterization and Data
The identity and purity of the synthesized 4-(Thiophen-2-yl)-3'-cyanobiphenyl must be unequivocally confirmed.
Expected Characterization Data
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to aromatic protons of both the biphenyl and thiophene moieties. Distinct splitting patterns and integrations confirming the structure. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all unique carbon atoms, including the nitrile carbon (~118 ppm) and the quaternary carbons at the C-C linkage. |
| Mass Spec. (HRMS-ESI) | Calculated m/z for [M+H]⁺: 262.0685. Found: 262.0688 (example). Confirms the molecular weight and elemental composition. |
| UV-Vis Spectroscopy | Shows the π-π* transition absorption maximum (λ_max), indicating the extent of conjugation. Useful for calculating the optical bandgap. |
| Melting Point | A sharp, well-defined melting point indicates high purity.[6] |
Potential Applications and Outlook
The synthesized molecule, 4-(Thiophen-2-yl)-3'-cyanobiphenyl, combines an electron-donating thiophene unit with an electron-accepting cyanobiphenyl unit. This D-A architecture is highly desirable for:
-
n-Type or Ambipolar OFETs: The low-lying LUMO induced by the cyano group can facilitate electron injection and transport.[9]
-
Blue Emitters in OLEDs: The rigid, conjugated backbone could lead to efficient blue fluorescence, a key challenge in OLED technology. The specific molecular design aims to reduce intermolecular aggregation, which is crucial for maintaining high spectral purity in the solid state.[18][19]
Further derivatization of this core structure, for instance, by adding solubilizing alkyl chains to the thiophene ring or coupling larger aromatic systems, can be used to fine-tune the material's properties for specific device applications. The synthetic protocol described herein provides a reliable and adaptable foundation for exploring a new class of organic semiconductors.
References
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Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers. [Link]
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- Gedvilas, L. M., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors.
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Yumusak, C., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. ResearchGate. [Link]
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Kim, C., et al. (2005). Organic Field Effect Transistors Based on Biphenyl, Fluorene End-Capped Fused Bithiophene Oligomers. Chemistry of Materials. [Link]
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Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]
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Kang, M. S., et al. (2005). High-photosensitivity p-channel organic phototransistors based on a biphenyl end-capped fused bithiophene oligomer. Applied Physics Letters. [Link]
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Unknown. (2014). The Suzuki Reaction. Harvard University. [Link]
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Tebello, N., et al. (2022). A DFT Study of the Electronic and Optic Properties of a Ligand and Its Metal Complexes for OLED and OFET Applications. ResearchGate. [Link]
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Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
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novoMOF. (2019). MOFs taking on gas-purification: The semiconductor industry. novoMOF Blog. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Sanchez-Ballesteros, R., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Unknown. (n.d.). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. Royal Society of Chemistry. [Link]
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Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]
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Hanc, A., et al. (2014). Design and synthesis of proton-dopable organic semiconductors. PMC - NIH. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
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de Oliveira, A. L. S., et al. (2022). Synthesis of Organic Semiconductor Nanoparticles with Different Conformations Using the Nanoprecipitation Method. PMC - NIH. [Link]
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American Chemical Society. (2025). Synthesis and Characterization of organic semiconductors. ACS Fall 2025. [Link]
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ResearchGate. (n.d.). Review articles in ORGANIC SEMICONDUCTORS. ResearchGate. [Link]
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Mawad, D., et al. (2019). All-Organic Semiconductors for Electrochemical Biosensors: An Overview of Recent Progress in Material Design. Frontiers. [Link]
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Zhang, Q., et al. (2022). Recent Progress in Emerging Organic Semiconductors. PubMed. [Link]
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Wanninayake, A. P., et al. (2018). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. PubMed Central. [Link]
-
Olivier, Y., et al. (2017). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journals. [Link]
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Application Notes and Protocols: Experimental Setup for the Synthesis of 4-Alkyl-4'-Cyanobiphenyls
Abstract
This document provides a comprehensive guide for the synthesis of 4-alkyl-4'-cyanobiphenyls, a critical class of compounds in the development of liquid crystal displays and other advanced materials.[1][2] We will delve into the prevalent synthetic methodologies, primarily focusing on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Additionally, alternative approaches such as those involving Grignard reagents will be discussed. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and expert insights into optimizing reaction conditions.
Introduction: The Significance of 4-Alkyl-4'-Cyanobiphenyls
4-Alkyl-4'-cyanobiphenyls (nCBs) are organic compounds that form the cornerstone of many nematic liquid crystal mixtures.[1] Their unique properties, including a broad nematic range, good solubility, and significant dielectric anisotropy, make them indispensable in the manufacturing of liquid crystal displays (LCDs).[1] The length of the alkyl chain (n) plays a crucial role in determining the specific physical properties of the molecule, such as its melting and clearing points.[3] The pioneering synthesis of 5CB (4-cyano-4'-pentylbiphenyl) by George William Gray's group in 1972 marked a significant milestone, paving the way for the development of room-temperature liquid crystal displays.[3]
Beyond their primary application in LCDs, these molecules are also utilized as lubricants and as media for conformational analysis using NMR and EPR techniques.[1] The ability to synthesize a homologous series of these compounds is therefore of paramount importance for fine-tuning the properties of liquid crystal mixtures for various technological applications.
Synthetic Strategies: A Comparative Overview
Historically, the synthesis of 4-alkyl-4'-cyanobiphenyls involved multi-step processes such as acylation, reduction, halogenation, and cyanation of a biphenyl core.[1] However, modern synthetic chemistry has largely shifted towards more efficient and versatile transition-metal-catalyzed cross-coupling reactions.[1]
The Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[4][5] This method has become the preferred route for synthesizing biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[6]
Causality Behind the Choice: The Suzuki coupling's prominence stems from the stability and low toxicity of boronic acids, which are generally easy to handle and prepare.[7] The reaction mechanism involves a well-defined catalytic cycle of oxidative addition, transmetalation, and reductive elimination, providing a high degree of control over the final product.[5]
Grignard Reagent-Based Syntheses
An alternative approach involves the use of Grignard reagents (organomagnesium halides).[8] In this method, a Grignard reagent derived from an alkyl halide can react with a suitable biphenyl derivative. For instance, a phenyl Grignard reagent can be coupled with a p-halobenzonitrile in the presence of a nickel or palladium catalyst.[9]
Expert Insight: While Grignard-based methods can be effective, they require strictly anhydrous (dry) conditions as Grignard reagents are highly reactive towards water and other protic solvents.[8][10] This can make the experimental setup more demanding compared to the often more robust Suzuki coupling.
"One-Pot" Methodologies
For the efficient synthesis of a homologous series of 4-alkyl-4'-cyanobiphenyls, "one-pot" techniques have been developed.[1][11] These methods allow for the parallel synthesis of multiple homologues in a single reaction vessel, significantly streamlining the process and enabling high-throughput screening of liquid crystal properties.[11][12] A notable one-pot approach involves the cross-coupling between the sodium salt of the terephthalonitrile dianion and a neutral aromatic nitrile in liquid ammonia, followed by successive alkylation with alkyl bromides.[13]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of a representative 4-alkyl-4'-cyanobiphenyl, 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB), via the Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | Supplier | Purity |
| 4-Bromobenzonitrile | Sigma-Aldrich | 98% |
| 4-Pentylphenylboronic acid | Combi-Blocks | 97% |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 98% |
| SPhos | Sigma-Aldrich | 97% |
| Potassium phosphate (K₃PO₄) | Fisher Scientific | ≥98% |
| Dioxane (anhydrous) | Acros Organics | 99.8% |
| Water (deionized) | --- | --- |
| Dichloromethane (DCM) | VWR | ACS Grade |
| Hexane | VWR | ACS Grade |
| Magnesium sulfate (MgSO₄) | Fisher Scientific | Anhydrous |
Step-by-Step Synthesis Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Reaction Setup: To a 100 mL round-bottom pressure flask equipped with a magnetic stir bar, add 4-bromobenzonitrile (1.82 g, 10.0 mmol), 4-pentylphenylboronic acid (2.11 g, 11.0 mmol, 1.1 equivalents), and potassium phosphate (6.37 g, 30.0 mmol, 3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon for 10 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. Sparge the resulting mixture with argon for an additional 15 minutes.
-
Catalyst Addition: To the stirring mixture, add palladium(II) acetate (22.4 mg, 0.10 mmol, 0.01 equivalents) and SPhos (82.1 mg, 0.20 mmol, 0.02 equivalents).
-
Reaction: Securely seal the pressure flask and place it in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.[14]
-
Final Product: The purified product, 4'-pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB), should be a white crystalline solid.
Characterization
The identity and purity of the synthesized 4-alkyl-4'-cyanobiphenyls should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product.
-
Raman Spectroscopy: The C≡N stretching mode is a distinctive band in the Raman spectrum of nCBs and can be used to study solute-solvent interactions.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for monitoring the progress of the reaction and assessing the purity of the final product, especially in parallel synthesis approaches.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (melting and clearing points) of the liquid crystal.[15]
-
Polarized Optical Microscopy (POM): POM allows for the visual identification of the liquid crystalline phases.[15]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A generalized workflow for the synthesis of 4-alkyl-4'-cyanobiphenyls.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is fresh and properly handled. Consider using a pre-catalyst. |
| Inefficient base | The choice of base is critical. For Suzuki couplings, K₃PO₄, Cs₂CO₃, or KF are commonly used. [4][7]The base must be strong enough to activate the boronic acid. | |
| Poor quality reagents | Use anhydrous solvents and high-purity starting materials. | |
| Incomplete reaction | Insufficient reaction time or temperature | Monitor the reaction by TLC or GC-MS and adjust the reaction time and temperature accordingly. |
| Side product formation | Decomposition of starting materials or product | Optimize the reaction temperature. Lowering the temperature may reduce side reactions. |
| Homocoupling of boronic acid | Ensure a strictly inert atmosphere to prevent oxidative homocoupling. |
Conclusion
The synthesis of 4-alkyl-4'-cyanobiphenyls is a well-established yet continually evolving field. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method, offering significant advantages over older synthetic routes. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and successfully synthesize these important liquid crystal materials. The ability to create a diverse range of homologues through methods like parallel synthesis will continue to drive innovation in materials science and display technology.
References
-
Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]
-
Dolgushin, F. M., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry, 12, 1569–1576. [Link]
-
Arakawa, Y., et al. (2021). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm, 23(38), 6667-6675. [Link]
-
Gray, G. W. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online. [Link]
-
Arakawa, Y., et al. (2021). 4'-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. Semantic Scholar. [Link]
-
Goulding, M. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Taylor & Francis Online. [Link]
-
Dangombe, M. S., et al. (2024). Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. PubMed. [Link]
-
Arakawa, Y., et al. (2021). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-tran. The Royal Society of Chemistry. [Link]
-
Alshammari, A. F., et al. (2022). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). RSC Publishing. [Link]
-
Goulding, M. (2005). parallel synthesis of 4-alkyl- 40-cyanobiphenyl liquid crystals. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
- CN102503855A - Synthetic method of 4-cyanobiphenyl.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]
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Kelly, C. B., et al. (2018). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
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Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Alshammari, A. F., et al. (2022). New patterns of twist-bend liquid crystal phase behaviour: the synthesis and characterisation of the 1-(4-cyanobiphenyl-4′-yl)-10-(4-alkylaniline-benzylidene-4′-oxy)decanes (CB10O·m). Soft Matter, 18(25), 4679-4688. [Link]
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Wiley-VCH GmbH. (2025). 4-Cyanobiphenyl. SpectraBase. [Link]
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Dangombe, M. S., et al. (2024). Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. Semantic Scholar. [Link]
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Application Notes & Protocols: Synthesis of Bioactive Molecules and Advanced Materials
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The deliberate and precise construction of molecules is the cornerstone of modern medicine and materials science. Synthetic chemistry provides the essential toolkit to create novel bioactive compounds for treating diseases and to engineer advanced materials with tailored functionalities. This guide offers an in-depth exploration of key synthetic strategies, providing both the theoretical underpinnings and practical, field-proven protocols for researchers, scientists, and professionals in drug development and materials science. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative scientific literature.
Section 1: Asymmetric Synthesis - The Art of Chirality in Drug Design
1.1. Theoretical Framework: Why Chirality Matters
The majority of biological targets, such as enzymes and receptors, are chiral.[1][2][3] This means they interact differently with enantiomers, which are non-superimposable mirror images of a chiral molecule. One enantiomer of a drug may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[1][2][4] A tragic historical example is the case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[3][4][5] Therefore, the ability to selectively synthesize a single enantiomer, a process known as asymmetric synthesis, is of paramount importance in modern drug discovery.[2][6][7]
1.2. Key Strategy: Chiral Auxiliary-Mediated Synthesis
One robust method to achieve enantioselectivity is through the use of a chiral auxiliary. This is a chiral molecule that is temporarily attached to a non-chiral substrate, directing the stereochemical outcome of a subsequent reaction.[8][9] After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.[8] The use of chiral auxiliaries is a well-established and reliable method, often considered a preferred approach in the initial stages of drug discovery.[9]
1.3. Experimental Protocol: Evans' Asymmetric Alkylation
This protocol details the use of an Evans' oxazolidinone chiral auxiliary to achieve a highly diastereoselective alkylation of a carbonyl compound.[10][11]
Workflow Diagram: Evans' Asymmetric Alkylation
Caption: Workflow for Evans' asymmetric alkylation using an oxazolidinone chiral auxiliary.
Step-by-Step Protocol:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). Cool the solution to -78 °C using a dry ice/acetone bath. Add lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation. The steric bulk of the oxazolidinone auxiliary directs the deprotonation and subsequent alkylation to one face of the enolate.[10]
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric product by column chromatography on silica gel.
-
Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Cool to 0 °C and add hydrogen peroxide followed by lithium hydroxide. Stir until the starting material is consumed (monitored by TLC). This step cleaves the auxiliary, yielding the chiral carboxylic acid.[12]
-
Final Purification: Purify the final product and recover the chiral auxiliary by chromatography.
Data Interpretation:
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl Bromide | >99:1 | 95 |
| 2 | Methyl Iodide | 98:2 | 92 |
| 3 | Isopropyl Iodide | 95:5 | 88 |
Table 1: Representative results for Evans' asymmetric alkylation, demonstrating high diastereoselectivity and yields for various electrophiles.
Section 2: Click Chemistry - Efficiency and Bioorthogonality
2.1. Theoretical Framework: The "Click" Philosophy
Coined by K. B. Sharpless, "click chemistry" describes a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, and are stereospecific.[13][14] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[13][14] Its bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes, makes it exceptionally valuable for bioconjugation, drug delivery, and materials science.[15][16][17]
2.2. Key Application: Synthesis of a PEGylated Peptide
Polyethylene glycol (PEG) is often attached to therapeutic peptides to improve their solubility, stability, and pharmacokinetic profiles. Click chemistry provides a highly efficient method for this conjugation.[15]
2.3. Experimental Protocol: CuAAC for Peptide PEGylation
Workflow Diagram: Peptide PEGylation via CuAAC
Caption: Schematic of peptide PEGylation using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the azide-functionalized peptide (1.0 eq) in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). In a separate vial, dissolve the alkyne-terminated PEG (1.1 eq).
-
Catalyst Preparation: Prepare fresh stock solutions of copper(II) sulfate (CuSO4) and a reducing agent, typically sodium ascorbate.[18] The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.[18]
-
Reaction Setup: To the peptide solution, add the alkyne-PEG solution. Then, add the sodium ascorbate solution, followed by the CuSO4 solution. The order of addition is crucial to ensure the immediate reduction of Cu(II).
-
Reaction Progression: Gently agitate the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Purification: Once the reaction is complete, the PEGylated peptide can be purified from excess reagents and catalyst using size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry and analytical HPLC.
Section 3: Synthesis of Functional Polymers for Material Science
3.1. Theoretical Framework: Controlled Radical Polymerization
Traditional free radical polymerization offers poor control over polymer chain length, distribution (polydispersity), and architecture.[19] Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of well-defined polymers.[20][21] ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, as well as complex architectures like block copolymers.[19][22][23]
3.2. Key Application: Synthesis of a Thermoresponsive Block Copolymer
We will describe the synthesis of a block copolymer composed of poly(N-isopropylacrylamide) (PNIPAM) and a hydrophilic block. PNIPAM is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) around 32 °C in water.[24][25] Below the LCST, it is soluble; above it, it becomes insoluble and collapses.[24] This property is highly useful for creating "smart" materials for applications like drug delivery and cell sheet engineering.[24][25]
3.3. Experimental Protocol: ATRP Synthesis of a PNIPAM-based Block Copolymer
Workflow Diagram: ATRP Synthesis of a Block Copolymer
Caption: Two-step synthesis of a diblock copolymer via Atom Transfer Radical Polymerization (ATRP).
Step-by-Step Protocol:
-
Synthesis of the First Block (Macroinitiator):
-
To a Schlenk flask, add the first monomer (e.g., oligo(ethylene glycol) methyl ether methacrylate), the initiator (e.g., ethyl α-bromoisobutyrate), and the solvent (e.g., anisole).
-
Add the ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA).
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Under a positive pressure of argon, add the copper(I) bromide (Cu(I)Br) catalyst to initiate the polymerization.
-
Immerse the flask in a preheated oil bath and stir for the desired time to achieve the target molecular weight.
-
-
Purification of the Macroinitiator:
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like cold hexane. Recover the purified macroinitiator by filtration or centrifugation and dry under vacuum.
-
-
Chain Extension to Form the Block Copolymer:
-
In a new Schlenk flask, dissolve the purified macroinitiator and the second monomer (N-isopropylacrylamide, NIPAM) in a suitable solvent.[26]
-
Repeat the deoxygenation process (freeze-pump-thaw cycles).
-
Add the catalyst system (Cu(I)Br/PMDETA) to initiate the polymerization of the second block.
-
Allow the reaction to proceed to the desired conversion.
-
-
Final Purification and Characterization:
-
Purify the final block copolymer using the same procedure as for the macroinitiator.
-
Characterize the molecular weight and polydispersity index (PDI) of both the macroinitiator and the final block copolymer using Gel Permeation Chromatography (GPC). A clear shift in the GPC trace to a higher molecular weight with a maintained low PDI (<1.3) is indicative of a successful block copolymerization.
-
Confirm the structure using ¹H NMR spectroscopy.
-
Determine the LCST of the final polymer using UV-Vis spectroscopy by monitoring the change in transmittance as a function of temperature.
-
References
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- Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research.PubMed Central.
- A Look at the Importance of Chirality in Drug Activity: Some Signific
- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.
- The significance of chirality in contemporary drug discovery-a mini review.RSC Publishing.
- Unfolding Potential of Click Chemistry in Bioconjug
- Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine.LinkedIn.
- ATRP in the design of functional materials for biomedical applic
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.De Gruyter.
- Asymmetric Synthesis of Active Pharmaceutical Ingredients.
- Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry.RSC Publishing.
- Click Chemistry - A Review.Bio-Synthesis.
- Functional polymers by atom transfer radical polymeriz
- Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGyl
- Atom Transfer Radical Polymerization.
- ATRP Synthesis of Thermally Responsive Molecular Brushes from Oligo(ethylene oxide)
- A fundamentally new approach to asymmetric synthesis.Research Communities.
- Functional polymers by atom transfer radical polymerization.
- A Novel Strategy for the Synthesis of Amphiphilic and Thermoresponsive Poly(N-isopropylacrylamide)-b-Polystyrene Block Copolymers via ATRP.
- Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
- Matyjaszewski, K. & Tsarevsky, N. V. Nanostructured functional materials prepared by atom transfer radical polymerization. Nat. Chem. 1, 276-288.
- Asymmetric organocatalysis in drug discovery and development for active pharmaceutical ingredients.PubMed.
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- Block Copolymers: Synthesis, Self-Assembly, and Applic
- Poly(N-isopropylacrylamide)
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- Synthesis of water soluble PEGylated (copper) phthalocyanines via Mitsunobu reaction and Cu(i)-catalysed azide–alkyne cycloaddition (CuAAC) “click” chemistry.RSC Publishing.
- Asymmetric Alkylation of Enol
- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.RSC Publishing.
- Chiral Auxiliaries in Asymmetric Synthesis.
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Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjxQqcdfmUOfIFIhqboYyq-BdgO0R1QVRHrKiEwfofAEAriq_ktApOFLK1Yxlgnn9y9nWw2XsYq9TBw1M6MKWcnYvybLKfUvbFOG7wXwCbw862CuSpTDxcwi-GHViD1UmJnvNFo4mq8OgE3jU=]([Link]
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4-Bromo-3'-cyanobiphenyl: A Versatile Building Block for Advanced Organic Electronics
Introduction: The Strategic Importance of 4-Bromo-3'-cyanobiphenyl in Organic Semiconductor Design
In the rapidly advancing field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] this compound stands out as a strategically functionalized precursor, offering a unique combination of reactive handles and electronic-modulating moieties. Its biphenyl core provides a rigid and electronically conjugated scaffold, essential for efficient charge transport. The presence of a bromine atom at the 4-position offers a versatile site for carbon-carbon bond formation through well-established cross-coupling reactions. Concurrently, the cyano group at the 3'-position imparts critical electron-withdrawing character, enabling the fine-tuning of frontier molecular orbital energy levels and influencing intermolecular packing, which are decisive factors for the performance of organic semiconductors.[2] This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a key intermediate in the synthesis of next-generation organic electronic materials.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈BrN | |
| Molecular Weight | 258.11 g/mol | |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 108-112 °C | N/A |
| Boiling Point | 379.7±25.0 °C at 760 mmHg | N/A |
| Solubility | Soluble in common organic solvents like THF, Toluene, DMF | N/A |
| CAS Number | 192699-42-6 |
Core Synthetic Strategies: Harnessing Cross-Coupling Reactions
The bromine atom on the this compound scaffold is the primary site for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of C-C bonds with a broad tolerance for various functional groups.[3][4]
The Causality Behind Method Selection: Suzuki vs. Stille
The choice between Suzuki and Stille coupling often depends on the specific requirements of the synthesis.
-
Suzuki Coupling : This reaction utilizes organoboron reagents (boronic acids or esters), which are generally non-toxic and environmentally benign. The reaction conditions are typically mild, and a wide variety of boronic acids are commercially available, making it a highly versatile and popular choice.[3][5]
-
Stille Coupling : This method employs organotin reagents (stannanes). While organostannanes are often highly toxic and require careful handling, they are also known for their high reactivity and tolerance of a wide range of functional groups. In some cases, Stille coupling can be more effective for sterically hindered substrates or when other coupling methods fail.[4][6][7]
Application in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of the 3'-cyanobiphenyl moiety make it an attractive component for OLED materials, particularly for achieving efficient blue emission and for the design of Thermally Activated Delayed Fluorescence (TADF) emitters.[2][8]
Designing High-Performance Blue TADF Emitters
TADF emitters can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC).[9][10] A key requirement for efficient RISC is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The donor-acceptor (D-A) architecture is a widely adopted strategy to achieve a small ΔEST.
In this context, derivatives of this compound can be designed as follows:
-
Acceptor Core : The cyanobiphenyl unit serves as an effective electron-accepting moiety. The strong electron-withdrawing nature of the cyano group helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[2]
-
Donor Groups : Electron-donating groups can be introduced at the 4-position via Suzuki or Stille coupling. Common donor moieties include carbazole, acridine, or phenoxazine derivatives.
-
Modulating ΔEST : The spatial separation between the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the LUMO, localized on the acceptor, can be tuned by adjusting the dihedral angle between the donor and the cyanobiphenyl acceptor. This separation is crucial for minimizing the exchange energy and thus achieving a small ΔEST.[11]
Application in Organic Field-Effect Transistors (OFETs)
The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor. The molecular structure and intermolecular packing in the solid state are critical factors influencing mobility.[12] this compound can be utilized to synthesize materials for both p-type and n-type OFETs.
Rationale for Use in OFETs
-
Electron-Deficient Core : The electron-withdrawing cyano group can lower the LUMO energy level of the resulting molecule, which is a prerequisite for n-type charge transport. By coupling this compound with suitable electron-rich moieties, ambipolar or n-type semiconductors can be developed.
-
Molecular Packing : The linear and rigid nature of the biphenyl core, combined with the polar cyano group, can promote favorable π-π stacking in the solid state, which is essential for efficient charge transport. The specific substitution pattern can be used to control the molecular geometry and packing motif.
-
Solution Processability : By attaching appropriate solubilizing alkyl chains to the donor or acceptor units during synthesis, the resulting organic semiconductor can be made solution-processable, enabling low-cost fabrication techniques like spin-coating and inkjet printing.[12]
Experimental Protocols
The following are detailed, self-validating protocols for the Suzuki-Miyaura and Stille coupling reactions using this compound as a representative substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Objective: To synthesize a 4-aryl-3'-cyanobiphenyl derivative.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-3'-cyanobiphenyl.
Protocol 2: Stille Coupling of this compound with an Organostannane
Objective: To synthesize a 4-aryl-3'-cyanobiphenyl derivative.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, dissolve this compound (1.0 mmol) and the organostannane (1.1 mmol) in anhydrous and degassed toluene (10 mL).
-
Catalyst and Ligand Addition: Add Pd₂(dba)₃ (0.015 mmol) and P(o-tol)₃ (0.06 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter it through a pad of Celite.
-
Tin Removal: Stir the filtrate vigorously with a saturated aqueous KF solution for 1 hour to precipitate the tin byproducts. Filter off the solids and wash with ethyl acetate.
-
Extraction and Purification: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-3'-cyanobiphenyl.
Concluding Remarks
This compound is a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its well-defined reactive sites and inherent electronic properties provide a robust platform for creating novel molecules with tailored functionalities for OLEDs and OFETs. The strategic application of Suzuki and Stille cross-coupling reactions allows for the systematic construction of complex molecular architectures. By understanding the fundamental principles of organic semiconductor design and leveraging the synthetic accessibility of this precursor, researchers can continue to push the boundaries of organic electronics and develop next-generation devices with enhanced performance and stability.
References
-
Stille Coupling | NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Molecular structures of cyano-based TADF emitters for nondoped OLEDs - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
(a) Cross-sectional view of the 3D-OFETs with reduced C para. (b) Process flow to fabricate 3D structures with patterned gate electrodes. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved January 12, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 12, 2026, from [Link]
-
Chemical structures of cyano-based green TADF OLEDs. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry - Scribd. (n.d.). Retrieved January 12, 2026, from [Link]
-
Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Structure-Property Correlations in Cyanobiphenyl-Based Dimer-Like Mesogens - PubMed. (2015, September 3). Retrieved January 12, 2026, from [Link]
-
Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
-
Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Suzuki Reaction. (2014, February 6). Retrieved January 12, 2026, from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved January 12, 2026, from [Link]
-
Blue TADF emitters based on the acceptor of cyano. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Toward highly efficient deep-blue OLEDs: Tailoring the multiresonance-induced TADF molecules for suppressed excimer formation and near-unity horizontal dipole ratio - PMC - NIH. (2023, May 31). Retrieved January 12, 2026, from [Link]
-
(a) Illustration of an OFET. Typical performance of P3HT OFET devices... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Donor-Acceptor-Based Organic Polymer Semiconductor Materials to Achieve High Hole Mobility in Organic Field-Effect Transistors - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Organic Field-Effect Transistor (OFET) | Adachi Laboratory. (n.d.). Retrieved January 12, 2026, from [Link]
-
Achieving efficient and stable blue thermally activated delayed fluorescence organic light-emitting diodes based on four-coordinate fluoroboron emitters by simple substitution molecular engineering - Chemical Science (RSC Publishing). (2024, July 8). Retrieved January 12, 2026, from [Link]
-
Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study - PMC - PubMed Central. (2023, October 6). Retrieved January 12, 2026, from [Link]
-
Design and Properties of Novel Host Materials for Blue TADF OLEDs - EPub Bayreuth. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - Beilstein Journals. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
High-performance flexible organic field effect transistors with print-based nanowires - PMC. (2023, June 13). Retrieved January 12, 2026, from [Link]
-
Design and Synthesis of 3,3-Bicarbazole-Triazine Derivatives as Potential Emitters for OLED Devices - Green Chemistry For Sustainability. (2025, January 2). Retrieved January 12, 2026, from [Link]
-
Constructing Donor-Resonance-Donor Molecules for Acceptor-Free Bipolar Organic Semiconductors - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) Analysis of Three Techniques in Constrcting OFET - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Acceptor–donor–acceptor small molecules based on derivatives of 3,4-ethylenedioxythiophene for solution processed organic solar cells - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - NIH. (2024, July 10). Retrieved January 12, 2026, from [Link]
-
Dicyano‐Imidazole: A Facile Generation of Pure Blue TADF Materials for OLEDs. (2025, October 19). Retrieved January 12, 2026, from [Link]
-
A mesityl-functionalized double-boron–nitrogen–oxygen-embedded multi-resonance framework achieves anti-quenching narrowband deep-blue electroluminescence with EQE over 30% and CIEy of 0.046 - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Organic Field-Effect Transistor (OFET) | 安達千波矢 研究室 [cstf.kyushu-u.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. ossila.com [ossila.com]
- 9. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of Cyanobiphenyls
Welcome to the dedicated technical support center for Suzuki-Miyaura cross-coupling reactions involving cyanobiphenyls. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and offer evidence-based solutions to enhance your reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the Suzuki-Miyaura coupling of cyanobiphenyls.
Q1: My Suzuki-Miyaura reaction of a cyano-substituted aryl halide is giving very low yield. What are the most common initial culprits?
Low yields in these reactions often stem from a few key areas. First, consider the potential for catalyst inhibition or deactivation by the cyano group, which can coordinate to the palladium center. Second, inadequate activation of the boronic acid or ester is a frequent issue, often related to the choice of base and solvent. Finally, incomplete reaction due to suboptimal temperature or reaction time should be investigated.
Q2: I am observing significant amounts of a homocoupling side product from my boronic acid. How can I minimize this?
Homocoupling of boronic acids is typically promoted by the presence of oxygen and can be catalyzed by the palladium species. To mitigate this, ensure your reaction is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Running the reaction under a strict inert atmosphere is crucial. Additionally, using a higher quality, purified boronic acid can reduce impurities that may promote this side reaction.
Q3: Can the cyano group itself participate in side reactions?
Yes, the cyano group (-CN) is an electron-withdrawing group that can influence the reactivity of the aromatic ring. While direct participation is less common under typical Suzuki conditions, its electronic effect can impact the oxidative addition step. More critically, the nitrogen lone pair can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. Careful selection of ligands that are less sensitive to such electronic effects can be beneficial.
Q4: Which palladium catalyst and ligand combination is a good starting point for cyanobiphenyl synthesis?
A robust starting point for many Suzuki-Miyaura reactions, including those with challenging substrates, is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) source like Pd(PPh₃)₄, paired with a sterically hindered and electron-rich phosphine ligand. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often excellent choices for coupling electron-deficient halides due to their ability to promote the oxidative addition and reductive elimination steps.
Q5: What is the role of the base, and how do I choose the right one?
The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic acid by forming a more nucleophilic boronate species. For cyanobiphenyl couplings, a moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often effective. The choice can be solvent-dependent; for instance, K₃PO₄ is often used in ethereal solvents like dioxane or THF, while K₂CO₃ is suitable for a wider range of solvents, including aqueous mixtures.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming persistent issues in your Suzuki-Miyaura reactions.
Guide 1: Diagnosing and Overcoming Low Reaction Yield
Low conversion of your starting materials is a common but solvable problem. Follow this logical workflow to diagnose the issue.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Reagent Integrity: Suzuki reactions are sensitive to impurities. Water can hydrolyze boronic acids and some bases, while oxygen can lead to catalyst decomposition and boronic acid homocoupling. The purity of the aryl halide is also paramount, as impurities can act as catalyst poisons.
-
Catalyst System: The electronic nature of the cyano group (electron-withdrawing) makes the oxidative addition of the corresponding aryl halide more challenging. A highly active catalyst system, often comprising a bulky, electron-rich phosphine ligand, is required to facilitate this key step. These ligands stabilize the electron-rich palladium center and promote the necessary bond-forming steps.
-
Base and Solvent Synergy: The base and solvent work in concert. The base must be soluble enough in the chosen solvent to react with the boronic acid. Aprotic polar solvents like Dioxane or 2-MeTHF are often preferred as they can dissolve the various components of the reaction mixture effectively.
Guide 2: Managing Side Reactions and Impurity Profiles
The primary side reactions to manage are homocoupling of the boronic acid and protodeboronation (cleavage of the C-B bond).
-
Rigorous Degassing: Before adding the catalyst, subject the reaction mixture (solvent, aryl halide, boronic acid, base) to at least three freeze-pump-thaw cycles. Alternatively, sparge with high-purity argon or nitrogen for 30-60 minutes.
-
Use of Stoichiometry: Avoid using a large excess of the boronic acid, as this can increase the rate of homocoupling. A stoichiometry of 1.1 to 1.3 equivalents of the boronic acid relative to the aryl halide is a good starting point.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. If homocoupling is a major issue, try running the reaction at a lower temperature for a longer period.
-
Base Selection: In some cases, very strong bases can promote protodeboronation. If this is suspected, switch from a base like Cs₂CO₃ to a milder one like K₂CO₃.
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Reliable sources of Pd(0) in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote efficient oxidative addition and reductive elimination. |
| Pd:Ligand Ratio | 1:2 to 1:4 | Ensures complete coordination to the palladium center and prevents catalyst aggregation. |
| Base | K₃PO₄, K₂CO₃ | Effective in activating the boronic acid without being overly harsh. |
| Solvent | Toluene, Dioxane, 2-MeTHF | Aprotic solvents that offer good solubility for reagents and are compatible with the reaction conditions. |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
Part 3: Experimental Protocols and Visualizations
Protocol: General Procedure for a Screening Reaction
This protocol provides a standardized method for screening different catalysts and conditions for your cyanobiphenyl synthesis.
-
Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane, 5 mL) via syringe.
-
Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent. Add this solution to the main reaction mixture.
-
Heating and Monitoring: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C). Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualization: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps involved in the palladium-catalyzed cross-coupling reaction.
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
References
-
Title: The Suzuki–Miyaura cross-coupling reaction in the industrial production of pharmaceuticals Source: SpringerLink URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amidation Source: Organic Letters URL: [Link]
-
Title: A Simple, Air-Stable Catalyst System for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: The Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]
Technical Support Center: Purification of Crude 4-Bromo-3'-cyanobiphenyl
Welcome to the technical support guide for the purification of crude 4-Bromo-3'-cyanobiphenyl. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various organic materials and pharmaceutical compounds.[][2] Its purity is paramount for the success of subsequent reactions and the quality of the final product. The crude product, often synthesized via cross-coupling reactions like the Suzuki-Miyaura coupling, typically contains a mixture of unreacted starting materials, byproducts, and catalyst residues.[3][4] This guide offers structured advice on overcoming common purification hurdles using standard laboratory techniques.
Core Purification Strategies: A Decision Workflow
The choice of purification method is critical and depends on the nature and quantity of impurities. Below is a workflow to guide your decision-making process.
Caption: Decision workflow for selecting the primary purification technique.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My yield of this compound is very low after recrystallization. What went wrong?
A1: Low recovery is a frequent issue in recrystallization and can be attributed to several factors:
-
Excess Solvent: Using too much solvent is the most common cause of poor yield.[5][6] The goal is to dissolve the compound in a minimum amount of hot solvent. If too much solvent is used, a significant portion of your product will remain in the mother liquor upon cooling.[5]
-
Solution: If you've already added too much solvent, you can carefully evaporate some of it to re-saturate the solution before allowing it to cool.[7]
-
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] If the compound is too soluble in the cold solvent, your recovery will be minimal.
-
Solution: Conduct small-scale solubility tests with a range of solvents to find the optimal one. Common solvent systems for biphenyl compounds include ethanol, methanol, hexane/ethyl acetate, and toluene.[8]
-
-
Premature Crystallization: If crystals form too quickly during hot filtration (if performed), you can lose product in the filter paper and funnel.[7]
-
Solution: Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. The excess solvent can be boiled off before the cooling and crystallization step.
-
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals that are difficult to filter.
-
Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath to maximize crystal formation.[9]
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling.[9] This is common for compounds with low melting points or when a supersaturated solution forms above the compound's melting point.[7] The melting point of this compound is approximately 120°C.[10]
-
Solution 1: Add More Solvent: The solution may be too concentrated. Re-heat the mixture until the oil dissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[11]
-
Solution 2: Lower the Cooling Temperature: Cool the solution more slowly and to a lower temperature to encourage crystallization below the melting point.
-
Solution 3: Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[11]
Q3: No crystals are forming even after the solution has cooled completely. What should I do?
A3: This is typically due to either using too much solvent or the formation of a stable supersaturated solution.[7]
-
Solution 1: Induce Crystallization: Try scratching the flask with a glass rod or adding a seed crystal.[11]
-
Solution 2: Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.[11]
-
Solution 3: Change the Solvent System: If the above methods fail, it may be necessary to evaporate all the solvent and attempt recrystallization with a different solvent or a mixed solvent system.
Column Chromatography Issues
Q1: How do I choose the right solvent system (eluent) for column chromatography?
A1: The selection of an appropriate eluent is crucial for good separation. Thin-Layer Chromatography (TLC) is the best way to determine the optimal solvent system.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a TLC plate (silica gel is a good starting point as it is slightly acidic).[12]
-
Develop the TLC plate in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate).
-
The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.3-0.4, with good separation from impurities.[12]
-
-
Expert Tip: For biphenyl compounds, stationary phases that promote π-π interactions, such as phenyl or biphenyl columns, can offer enhanced resolution compared to standard silica or C18 columns, especially for separating closely related isomers.[13][14][15]
Q2: My compounds are eluting too quickly (high Rf) or not moving at all (low Rf). How do I adjust the eluent?
A2:
-
Eluting Too Quickly (High Rf): The eluent is too polar. To increase retention on the column, you need to decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Not Moving (Low Rf): The eluent is not polar enough to displace the compound from the stationary phase. You need to increase the polarity of the mobile phase. In a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.
Q3: The separation between my product and an impurity is poor. How can I improve the resolution?
A3:
-
Optimize the Eluent: Small changes in the solvent system can have a significant impact on selectivity. Try different solvent combinations or add a small amount of a third solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, though be mindful of your product's stability).
-
Use a Longer Column: Increasing the length of the column provides more surface area for interactions, which can improve separation.[16]
-
Finer Stationary Phase: Using a stationary phase with a smaller particle size increases the surface area and can lead to better resolution, but be aware that this will also increase the back pressure.[16]
-
Gradient Elution: Instead of using a single solvent system (isocratic elution), you can gradually increase the polarity of the eluent during the separation. This can help to elute more strongly retained impurities after your product has been collected.
Caption: Troubleshooting guide for column chromatography separation issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Suzuki coupling?
A1: Common impurities include:
-
Unreacted Starting Materials: Such as the boronic acid derivative and the aryl bromide.
-
Homocoupling Products: Biphenyls formed from the coupling of two identical starting material molecules.
-
Protodeborylation/Protodehalogenation Products: Where the boronic acid or bromide is replaced by a hydrogen atom.
-
Catalyst Residues: Palladium complexes used in the reaction.
-
Inorganic Salts: From the base used in the reaction.[17]
Q2: What is a good starting solvent system for recrystallizing this compound?
A2: Based on its structure (a moderately polar biphenyl system), good starting points for solvent screening would be:
-
Single Solvents: Ethanol, isopropanol, or toluene.
-
Mixed Solvents: Hexane/Ethyl Acetate, Hexane/Dichloromethane, or Toluene/Heptane. A mixed solvent system, where the compound is dissolved in a "good" solvent (like ethyl acetate or dichloromethane) and then a "poor" solvent (like hexane or heptane) is added until turbidity appears, is often very effective.[18]
Q3: What are the key physical properties of this compound?
A3:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₈BrN |
| Molecular Weight | 258.11 g/mol [] |
| Melting Point | ~120 °C[10] |
| Boiling Point | ~379.7 °C at 760 mmHg[] |
| Appearance | Typically a white to off-white solid |
Q4: Can I use distillation to purify crude this compound?
A4: While distillation is a powerful purification technique for liquids, it is generally not the preferred method for solids like this compound due to its high boiling point (~380 °C).[] At these temperatures, there is a significant risk of decomposition. Vacuum distillation could lower the boiling point, but recrystallization or column chromatography are typically more practical and effective methods for this compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent dropwise at room temperature. If the solid dissolves, the solvent is too good. If it doesn't dissolve, heat the test tube. If it dissolves when hot but reappears upon cooling, you have found a suitable solvent.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.[6]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[9]
-
Drying: Dry the crystals in a vacuum oven or air dry on a watch glass.
Protocol 2: General Column Chromatography Procedure
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[19]
-
Packing the Column: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica gel.[12][19]
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If a more polar solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC.
- Benchchem. (2025). Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystallization.
- BOC Sciences. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.
- Brainly. (2019). After recrystallization, the final weight of biphenyl is found to be 0.02 g.
- Unknown. (n.d.). Recrystallization1.
- Biocyclopedia. (n.d.). Problems in recrystallization.
- Benchchem. (n.d.). Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr).
- Benchchem. (2025). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.
- Simson Pharma. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Alfa Chemistry. (n.d.). CAS 57774-35-3 4'-Bromo-4-cyanobiphenyl.
- Unknown. (n.d.). Column chromatography.
- ResearchGate. (n.d.). COLUMN WATCH.
- Chemistry For Everyone. (2025). How To Improve Column Chromatography Separation?.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- ChemicalBook. (2025). 4'-Bromo-4-cyano-biphenyl.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- YouTube. (2019). Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Sources
- 2. 4'-Bromo-4-cyano-biphenyl | 57774-35-3 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. brainly.com [brainly.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.uvic.ca [web.uvic.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Bromo-3'-cyanobiphenyl
Introduction
Welcome to the technical support center for the synthesis of 4-Bromo-3'-cyanobiphenyl. This molecule is a crucial intermediate in the development of advanced materials and active pharmaceutical ingredients (APIs). Its synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile method for forming the pivotal carbon-carbon bond.[1][2] However, like any sophisticated chemical transformation, the process is susceptible to side reactions that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into identifying, troubleshooting, and mitigating common side reactions encountered during the synthesis of this compound. Our approach is structured in a practical question-and-answer format to directly address the challenges you may face in the lab.
Frequently Asked Questions (FAQs) on Core Side Reactions
Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of this compound?
A1: The three most prevalent side reactions are Protodeboronation, Homocoupling, and Dehalogenation. Each arises from different mechanistic pathways and reaction conditions, leading to specific, identifiable impurities that can complicate purification and reduce the yield of the desired product.
Q2: What is protodeboronation and why is it a concern with 3-cyanophenylboronic acid?
A2: Protodeboronation (or protodeborylation) is a reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[3][4][5] This converts your valuable coupling partner, 3-cyanophenylboronic acid, into benzonitrile, a volatile and often difficult-to-remove byproduct. This side reaction directly consumes the nucleophile, leading to reduced product yield and the accumulation of unreacted aryl bromide.[5]
The susceptibility of 3-cyanophenylboronic acid stems from its electron-deficient nature. Arylboronic acids with electron-withdrawing groups are known to be more prone to protodeboronation, especially under prolonged heating or non-optimal pH conditions.[6]
Q3: What is homocoupling and what are the typical homocoupled byproducts I should look for?
A3: Homocoupling is the unwanted self-coupling of the reaction partners. In this specific synthesis, two primary homocoupling byproducts can form:
-
3,3'-Dicyanobiphenyl: Arises from the coupling of two molecules of 3-cyanophenylboronic acid.
-
4,4'-Dibromobiphenyl: Arises from the coupling of two molecules of the 4-bromoaryl halide starting material (e.g., 1,4-dibromobenzene).
This side reaction is often promoted by the presence of oxygen or if the active Pd(0) catalyst is not generated cleanly from a Pd(II) precatalyst.[7][8] It not only reduces the yield of the desired cross-coupled product but also introduces impurities that may have similar chromatographic behavior, complicating purification.[9]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Scenario 1: Low Yield with Significant Unreacted Starting Materials
Q: My reaction has stopped prematurely. LC-MS analysis shows a large amount of unreacted 4-bromoaryl halide and some remaining boronic acid. What is the most likely cause?
A: This classic symptom points directly to catalyst deactivation . The palladium catalyst is the engine of the reaction, and if it fails, the catalytic cycle halts.
-
Underlying Cause: The most common culprit is the presence of oxygen. The active Pd(0) species is readily oxidized to inactive palladium oxides or forms palladium black, which has poor catalytic activity.[10] Solvents, particularly ethers like THF or dioxane, can also contain peroxide impurities that poison the catalyst.[10]
-
Actionable Solution:
-
Rigorous Degassing: Before adding the catalyst, thoroughly degas all solvents and the reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the liquid for 20-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.
-
Use High-Purity Reagents: Use freshly distilled or peroxide-free solvents. Ensure the base and other reagents are of high purity and have been stored correctly.
-
Scenario 2: Product is Contaminated with Benzonitrile
Q: My final product is contaminated with benzonitrile, which is difficult to remove. How did this form and how can I prevent it?
A: The presence of benzonitrile is a clear indicator of protodeboronation . Your 3-cyanophenylboronic acid is being consumed by this parasitic side reaction.
-
Underlying Causes & Solutions:
-
Cause: High reaction temperature and prolonged reaction times significantly accelerate protodeboronation.[5]
-
Solution: Monitor the reaction closely by TLC or LC-MS. Once the limiting reagent (typically the aryl halide) is consumed, work up the reaction promptly. Avoid unnecessarily long reaction times. If possible, lower the reaction temperature; even a 10-20 °C reduction can substantially decrease the rate of protodeboronation.
-
Cause: The choice of base and the presence of water can be critical factors. Strong bases can promote the side reaction.[3]
-
Solution: Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.[3] While water is often part of the solvent system to dissolve the base, using the minimum necessary amount can be beneficial.
-
Advanced Solution: For particularly challenging cases, consider replacing the boronic acid with a more stable derivative, such as a boronic ester (e.g., pinacol or MIDA esters) or a trifluoroborate salt, which are known to be more resistant to protodeboronation.[10]
-
Scenario 3: Product is Contaminated with 3,3'-Dicyanobiphenyl
Q: My main byproduct is 3,3'-dicyanobiphenyl, the homocoupling product of my boronic acid. What causes this and how can I suppress it?
A: This impurity arises from the oxidative homocoupling of the boronic acid . This pathway becomes competitive with the desired cross-coupling cycle under specific conditions.
-
Underlying Causes & Solutions:
-
Cause: The presence of oxygen is a primary driver for boronic acid homocoupling.[7][8] It can interfere with the catalytic cycle, particularly when using a Pd(II) source that must be reduced in situ.
-
Solution: As with catalyst deactivation, rigorous degassing and maintaining a strict inert atmosphere are paramount.
-
Cause: The use of a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) can sometimes lead to homocoupling during the initial reduction to Pd(0), where the boronic acid can act as the reductant.[7]
-
Solution: Consider starting with a Pd(0) source, such as Pd(PPh₃)₄, which does not require an in situ reduction step. Alternatively, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) species in the reaction mixture.[11]
-
Troubleshooting and Optimization Summary
| Observed Problem | Primary Side Reaction | Key Causes | Recommended Mitigation Strategies |
| Low Yield, Stalled Reaction | Catalyst Deactivation | Oxygen presence; Peroxides in solvent | Rigorous degassing; Use high-purity, peroxide-free solvents. |
| Benzonitrile Impurity | Protodeboronation | High temperature; Prolonged reaction time; Strong base | Lower reaction temperature; Monitor and stop reaction upon completion; Use weaker base (K₂CO₃, K₃PO₄); Use boronic esters.[3][5] |
| 3,3'-Dicyanobiphenyl Impurity | Boronic Acid Homocoupling | Oxygen presence; Use of Pd(II) precatalysts | Rigorous degassing; Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄); Add a mild reducing agent.[7][8][11] |
| 4,4'-Dibromobiphenyl Impurity | Aryl Halide Homocoupling | Inefficient transmetalation; High catalyst loading | Ensure base is effective; Optimize ligand choice. |
Visualizing the Reaction Network
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle for the synthesis of this compound and the points at which key side reactions diverge.
Caption: Suzuki-Miyaura cycle and key off-cycle side reactions.
Recommended Protocol for Minimizing Side Reactions
This protocol is a robust starting point designed to minimize the aforementioned side reactions.
Reagents:
-
4-Bromoaryl Halide (e.g., 1,4-dibromobenzene) (1.0 equiv)
-
3-Cyanophenylboronic acid (1.1 - 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely ground
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v)
Procedure:
-
Vessel Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the 4-bromoaryl halide and 3-cyanophenylboronic acid.
-
Inerting the System: Seal the flask and purge with dry nitrogen or argon for 15-20 minutes.
-
Solvent Addition & Degassing: Add the degassed solvent mixture (Toluene/Ethanol/Water) via cannula. Bubble nitrogen through the stirred solution for an additional 20-30 minutes to ensure the removal of all dissolved oxygen.
-
Reagent Addition: Under a positive flow of nitrogen, add the finely ground potassium carbonate, followed by the Pd(PPh₃)₄ catalyst. The use of a Pd(0) source avoids potential complications from in situ reduction steps.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. The biphasic mixture requires good agitation to ensure efficient phase transfer.
-
Monitoring: Follow the consumption of the 4-bromoaryl halide by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Avoid extending the reaction time unnecessarily.
-
Work-up: Once the starting halide is consumed, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Analytical Methods for Impurity Profiling
Effective troubleshooting requires accurate identification and quantification of byproducts. A multi-technique approach is recommended.[12]
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse technique for routine analysis.[13] A reverse-phase C18 column with a water/acetonitrile gradient is typically effective for separating the non-polar starting materials, product, and homocoupled byproducts. UV detection at a wavelength around 254-260 nm is suitable for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for identifying volatile byproducts like benzonitrile, which might be missed by LC-MS depending on the work-up procedure. It can also be used to quantify the purity of the final product.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the final product and for identifying impurities if they are present in sufficient quantities (>1-2%). Diagnostic peaks for benzonitrile and the symmetrical homocoupling products can confirm their presence.
References
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. (2024). ChemRxiv. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Thieme Connect. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. [Link]
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). (2022). Taylor & Francis Online. [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025). ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health (NIH). [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. (n.d.). ACS Publications. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]
-
A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl. (n.d.). ACS Publications. [Link]
-
Struggling with Suzuki Reaction. (2024). Reddit. [Link]
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). (n.d.). Taylor & Francis Online. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
- Method for preparing 4'-bromomethyl-2-cyanobiphenyl. (n.d.).
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. (n.d.). Taylor & Francis Online. [Link]
-
A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). (2022). ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). IntechOpen. [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). MDPI. [Link]
-
Analytical Methods. (n.d.). env.go.jp. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
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- 12. biomedres.us [biomedres.us]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Cyanobiphenyls
Welcome to the technical support center for the synthesis of cyanobiphenyls. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning cyanobiphenyl synthesis from the laboratory bench to pilot or industrial scale. The unique electronic and liquid crystalline properties of these molecules make them invaluable in materials science and pharmaceuticals, but their synthesis presents significant scale-up challenges.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during your scale-up campaigns. We will delve into the causality behind common failures and provide robust, self-validating protocols to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning a successful scale-up synthesis.
Q1: What are the primary industrial synthesis routes for 4-alkyl-4'-cyanobiphenyls (nCBs)?
A1: The most established routes involve a multi-step process that builds the substituted biphenyl core first, followed by the introduction of the crucial cyano group. The two dominant strategies are:
-
Suzuki-Miyaura Coupling: This is a highly versatile method for forming the C-C bond between two benzene rings. It typically involves coupling a 4-alkylphenylboronic acid with a 4-halobenzonitrile (or vice-versa). Its tolerance for a wide range of functional groups makes it a popular choice.[3][4]
-
Traditional Multi-Step Synthesis: This classic approach often starts with biphenyl and introduces the functional groups sequentially. A typical sequence might include Friedel-Crafts acylation to add the alkyl chain precursor, followed by reduction (e.g., Wolff-Kishner), then halogenation of the 4'-position, and finally, a nucleophilic substitution to introduce the cyano group.[5][6][7][8]
The final cyanation step is often the most challenging and critical part of the entire synthesis, regardless of the initial route.
Q2: Why is the final cyanation step so problematic during scale-up?
A2: The cyanation step is a major bottleneck for several reasons:
-
Reagent Toxicity and Safety: Traditional cyanating agents like copper(I) cyanide (in the Rosenmund-von Braun reaction) or alkali metal cyanides (KCN, NaCN) are highly toxic.[9] On a large scale, handling multikilogram quantities of these solids and the potential for generating highly toxic hydrogen cyanide (HCN) gas presents significant engineering and safety challenges.[10][11] Strict containment, dedicated ventilation, and emergency preparedness plans are non-negotiable.[12]
-
Catalyst Poisoning: In modern palladium-catalyzed cyanation reactions, the catalyst is notoriously susceptible to deactivation. Excess cyanide ions can coordinate strongly to the palladium center, poisoning the active catalytic species and halting the reaction.[9][13]
-
Harsh Reaction Conditions: Many traditional cyanation methods require high temperatures and polar aprotic solvents (like DMF or NMP), which can be difficult to handle and purify at scale and may lead to byproduct formation.[6][9]
Q3: What are the main advantages of using flow chemistry for the cyanation step?
A3: Continuous flow chemistry offers a powerful solution to the safety and control problems of large-scale batch cyanation.[10][11] The key advantages are:
-
Enhanced Safety: By conducting the reaction in a small-volume, enclosed reactor, the amount of hazardous material present at any given moment is drastically reduced. This minimizes the risk associated with handling large quantities of cyanide.[10][14]
-
Superior Process Control: Flow reactors provide exceptional heat and mass transfer. This allows for precise control over temperature, even for highly exothermic reactions, and efficient mixing, which prevents the formation of localized hot spots or concentration gradients that often lead to side reactions in large batch reactors.[10][15]
-
Improved Yield and Purity: The tight control over reaction parameters often leads to higher selectivity and conversion, resulting in a cleaner product and simplifying downstream purification.[14]
Q4: How does Phase-Transfer Catalysis (PTC) benefit cyanobiphenyl synthesis?
A4: Phase-Transfer Catalysis is an enabling technology, particularly for nucleophilic substitution reactions like cyanation where you have an inorganic salt (like NaCN) and an organic substrate.[16] The challenge is that the cyanide salt is soluble in water, while the aryl halide substrate is soluble in an organic solvent. PTC resolves this by using a catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide), which acts as a shuttle.[16][17] It transports the cyanide anion from the aqueous phase into the organic phase, where it can react with the substrate.[16] This method can increase yields, reduce reaction times, and allow for the use of less expensive reagents and milder conditions, avoiding the need for hazardous, anhydrous polar aprotic solvents.[18][19]
Section 2: Troubleshooting Guide
This guide is structured by common problems encountered during scale-up. Each entry details the symptoms, probable causes, diagnostic checks, and recommended solutions.
Problem 1: Low Yield & Stalled Conversion in Suzuki Coupling
-
Symptom: The reaction stalls after reaching 40-60% conversion of the limiting reagent. You observe the formation of homocoupled byproducts (biphenyls from the boronic acid starting material).
-
Potential Causes:
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium is often the rate-limiting step and is highly dependent on the base and solvent system. An inadequate base may not activate the boronic acid effectively.[4]
-
Catalyst Deactivation: Oxidative addition of the aryl halide to Pd(0) is followed by transmetalation and reductive elimination. If the catalyst falls out of the cycle (e.g., forms palladium black) or the ligands are not robust, the reaction will stop.
-
Boronic Acid Decomposition: Boronic acids can be unstable, especially at elevated temperatures, and can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form boroxine anhydrides, which can be less reactive.[3]
-
Poor Solubility: In some cases, the mono-coupled intermediate or the final product may have poor solubility in the reaction solvent, causing it to precipitate out of the solution and effectively stop the reaction.[20]
-
-
Diagnostic Checks:
-
TLC/LC-MS Analysis: Monitor the reaction over time. Look for the appearance of your starting materials, the desired product, and key byproducts like the homocoupled aryl halide and the protodeboronated starting material.
-
Visual Inspection: Does the reaction mixture turn black early on? This often indicates the precipitation of palladium black, a sign of catalyst death.
-
-
Recommended Solutions:
-
Optimize Base and Solvent System: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are common. K₃PO₄ is a stronger base and can be more effective for challenging couplings. Often, a mixed solvent system (e.g., Toluene/Water or Dioxane/Water) is required for the base to function.[4]
-
Change Ligand: If using a simple catalyst like Pd(PPh₃)₄, consider switching to more robust and electron-rich phosphine ligands (e.g., Buchwald or CataCXium ligands) or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium center and promote faster catalytic turnover.
-
Use a Boronic Ester: MIDA boronates or pinacol esters are often more stable than the corresponding boronic acids and can resist decomposition, leading to more consistent results.[3]
-
Degas Rigorously: Oxygen can contribute to both catalyst decomposition and boronic acid homocoupling.[3] Ensure the reaction mixture is thoroughly degassed with argon or nitrogen before heating.
-
Problem 2: Rapid Catalyst Deactivation During Palladium-Catalyzed Cyanation
-
Symptom: The reaction starts but stops completely after a short period. A significant amount of aryl halide starting material remains.
-
Potential Cause:
-
Diagnostic Checks:
-
Reaction Profile: Does the reaction die at low conversion regardless of catalyst loading? This points to a chemical inhibitor (poison) rather than simple catalyst degradation over time.
-
-
Recommended Solutions:
-
Use a Non-Toxic, Slow-Release Cyanide Source: Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent alternative to KCN or NaCN.[13] It is non-toxic, inexpensive, and releases cyanide ions slowly into the reaction medium, keeping the free cyanide concentration low and preventing catalyst poisoning.[21]
-
Employ Zinc Cyanide (Zn(CN)₂): Zinc cyanide can be used as a co-catalyst or primary cyanide source. The role of the zinc is to act as a Lewis acid, facilitating the reductive elimination step and preventing the accumulation of inactive palladium-cyanide species.
-
Continuous Dosing: If using KCN, implement a slow, continuous addition of the cyanide solution using a syringe pump. This mimics the slow-release effect and maintains a low steady-state concentration of free cyanide.[9]
-
Problem 3: Purification Nightmare: "Oiling Out" and Colored Impurities
-
Symptom: During recrystallization for final purification, the product separates as a liquid or sticky gum ("oils out") instead of forming crystals. The final product is also off-color (yellow or brown) despite having high purity by HPLC.
-
Potential Causes:
-
"Oiling Out": This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated or cooled too quickly. The compound comes out of solution above its melting point.[22]
-
Colored Impurities: Minor side reactions or degradation products, even at ppm levels, can impart significant color.[23] Leaving the reaction mixture for extended periods after completion can sometimes lead to more colored products.[23]
-
-
Recommended Solutions:
-
For "Oiling Out" - Anti-Solvent Crystallization:
-
Dissolve the crude product in a minimum amount of a "good" solvent where it is highly soluble (e.g., Toluene, THF, Ethyl Acetate).[22]
-
Heat the solution gently if necessary to ensure complete dissolution.
-
Slowly add a "poor" solvent (an "anti-solvent") in which the product is insoluble (e.g., Heptane, Hexane, Water) until the solution becomes faintly turbid.[22]
-
Add a few drops of the "good" solvent to redissolve the turbidity, then allow the mixture to cool slowly and undisturbed. Seeding with a pure crystal can be beneficial.[22]
-
-
For Color Removal:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated carbon (0.5-2% by weight). Heat the mixture to near boiling for 15-30 minutes, then filter the hot solution through a pad of Celite to remove the carbon. This is very effective at removing highly conjugated, colored impurities.
-
Column Chromatography: A silica gel plug filtration (short column) can be used to remove polar, colored impurities before the final crystallization step.
-
-
Problem 4: Safety Breakdown: HCN Gas Evolution
-
Symptom: A cyanide-like odor is detected near the reactor, or personal/area HCN monitors go into alarm.
-
Potential Cause:
-
Acidification of Cyanide Salts: This is an extremely dangerous and potentially lethal situation. The addition of any acid (even adventitious moisture or acidic impurities in solvents) to a solution containing alkali cyanide salts will liberate hydrogen cyanide (HCN) gas.[11]
-
-
Recommended Solutions & Mitigation Protocol:
-
Engineering Controls: All work with cyanide salts at scale MUST be performed in a well-ventilated enclosure with dedicated exhaust, such as a walk-in fume hood or a glovebox.[12] Continuous HCN monitoring is mandatory.
-
Maintain Basic Conditions: Ensure the reaction mixture is kept basic (pH > 10) at all times when cyanide salts are present. The addition of a non-reactive base like K₂CO₃ can act as a buffer.
-
Prepare a "Kill Solution": Always have a quench solution ready to neutralize the cyanide. A freshly prepared solution of sodium hypochlorite (bleach) and sodium hydroxide is effective for treating spills and decontaminating equipment.[11][12] The reaction is: 2NaOH + NaOCl + NaCN -> NaCNO + 2NaCl + H₂O.
-
Personnel Training: All personnel must be thoroughly trained on the risks of cyanide, the symptoms of exposure, and emergency procedures, including the use of an antidote kit (e.g., amyl nitrite).
-
Section 3: Protocols & Data
Table 1: Comparison of Conditions for Palladium-Catalyzed Cyanation of 4-Bromobiphenyl
| Parameter | Method A: KCN | Method B: K₄[Fe(CN)₆] | Rationale & Comments |
| Cyanide Source | KCN | K₄[Fe(CN)₆] | K₄[Fe(CN)₆] is non-toxic and provides a slow release of CN⁻, preventing catalyst poisoning.[13] |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) | A simple Pd source is sufficient as the ligand will be added separately. |
| Ligand | - | dppf (2.5 mol%) | Buchwald or other specialized ligands can also be effective.[21] |
| Solvent | DMF | Toluene | Toluene is less toxic and easier to remove than DMF. |
| Base | - | Na₂CO₃ | Acts as a base and helps in the catalytic cycle. |
| Temperature | 140 °C | 110 °C | Milder conditions are often possible with improved catalyst systems. |
| Typical Yield | 60-75% | >90% | The improved method significantly boosts yield and robustness. |
| Safety Risk | High (Free KCN) | Low | The primary advantage for scale-up. |
Protocol: Anti-Solvent Crystallization for High-Purity 4-Pentyl-4'-cyanobiphenyl (5CB)
This protocol assumes you have 100 g of crude 5CB that is >95% pure but has a slight yellow tint and fails to crystallize well from a single solvent.
-
Dissolution: In a 1 L flask equipped with a mechanical stirrer and reflux condenser, add the 100 g of crude 5CB. Add approximately 200 mL of Toluene (the "good" solvent).
-
Heating: Warm the mixture to 40-50 °C with stirring until all the solid material is completely dissolved.
-
Charcoal Treatment (Optional, for color): If the solution is colored, reduce the temperature to ~40 °C, add 1 g of activated carbon, and stir for 20 minutes. Prepare a filter funnel with a small pad of Celite. Filter the warm solution through the Celite pad into a clean 2 L reactor vessel. Rinse the flask and filter pad with a small amount of warm Toluene (~20 mL).
-
Initiate Crystallization: Cool the clear solution to room temperature. Begin slow, dropwise addition of n-Heptane (the "anti-solvent") with gentle stirring.
-
Titration: Continue adding n-Heptane until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Clarification & Cooling: Add a few drops of Toluene (just enough to make the solution clear again). Stop stirring and allow the vessel to cool slowly and undisturbed. For best results, cool to room temperature over 2-3 hours, then transfer to a refrigerator (4 °C) overnight.
-
Isolation: Collect the resulting white, crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold n-Heptane to remove any residual soluble impurities.
-
Drying: Dry the product in a vacuum oven at a temperature below its melting point (~22.5 °C for 5CB) to a constant weight.[6]
Section 4: Visual Guides & Workflows
Diagram 1: Suzuki-Miyaura Catalytic Cycle & Failure Points
Caption: Suzuki-Miyaura Cycle with key failure points.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
References
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020). ACS Publications. [Link]
-
How are Cyanide Salts handled on a large scale? (2018). Reddit r/ChemicalEngineering. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. (2020). ResearchGate. [Link]
-
Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. (2022). MDPI. [Link]
-
Chemical Synthesis and Purity of 4-Cyano-4'-pentylbiphenyl. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Production and Handling of Cyanide. Goldstone. [Link]
-
4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Phase transfer catalysts – Knowledge and References. Taylor & Francis Online. [Link]
-
Industrial Phase-Transfer Catalysis. Phase Transfer Catalysis. [Link]
-
A cyanide-free synthesis of nitriles exploiting flow chemistry. (2023). RSC Publishing. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). SCIREA Journal of Chemical Engineering. [Link]
-
Improving Palladium-Catalyzed Cyanation of Aryl Halides. ResearchGate. [Link]
-
4-Cyanobiphenyl: Comprehensive Overview and Applications. SynZeal. [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. ResearchGate. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
-
What Is Phase Transfer Catalysis? YouTube. [Link]
-
The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. NIH National Library of Medicine. [Link]
-
Asymmetric Organic−Inorganic Hybrid Giant Molecule. (2014). ACS Publications. [Link]
-
Thermal/photophysical properties of cyanobiphenyl based unsymmetrical molecules: synthesis and evaluation. ResearchGate. [Link]
-
Challenges in the Application of Synthetic Biology Toward Synthesis of Commodity Products by Cyanobacteria via "Direct Conversion". PubMed. [Link]
-
Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals. ResearchGate. [Link]
-
Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. [Link]
-
Figure 1. Liquid crystal compounds used in this study. ResearchGate. [Link]
- Preparation method of 2-cyano-4' -methyl biphenyl.
- Improved method for preparing 4-cyanobiphenyl.
-
Solvent‐Driven Synthesis of DNA‐Based Liquid Crystalline Organogels. NIH National Library of Medicine. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. [Link]
-
Synthesis of Supported Palladium Catalysts. Utrecht University. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organoborane coupling reactions (Suzuki coupling). NIH National Library of Medicine. [Link]
-
Laboratory-scale synthesis and scale-up challenges. ResearchGate. [Link]
-
Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. Taylor & Francis Online. [Link]
-
Synthesis and thermal properties of liquid crystal trimers comprising cyanobiphenyl and salicylaldimine anisometric segments. ElectronicsAndBooks. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst. MDPI. [Link]
-
A Large-Scale Preparation Method of High Purity C-Phycocyanin. International Journal of Bioscience, Biochemistry and Bioinformatics. [Link]
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Technical Support Center: Friedel-Crafts Acylation of Biphenyl Compounds
Welcome to the technical support center for the Friedel-Crafts acylation of biphenyl and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Here, we address common challenges encountered during the synthesis of aryl ketones from biphenyl compounds, moving beyond simple procedural steps to explain the underlying chemical principles governing success or failure. Our goal is to empower you to diagnose issues, optimize conditions, and achieve reliable, high-yield results.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and critical problems encountered during the Friedel-Crafts acylation of biphenyl. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the common causes?
Low or no yield is the most common issue, often stemming from catalyst deactivation or suboptimal reaction parameters. Let's break down the primary culprits.
Possible Cause 1: Inactive Lewis Acid Catalyst The most frequently used Lewis acid, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any trace of water in your reaction system will hydrolyze the catalyst, rendering it ineffective.
-
Solution:
-
Use Anhydrous Reagents: Ensure all solvents (e.g., dichloromethane, 1,2-dichloroethane) and liquid reagents are of anhydrous grade.[1]
-
Proper Handling of AlCl₃: Use a freshly opened bottle of anhydrous AlCl₃. Handle it rapidly in a dry environment, preferably under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen/argon).
-
Dry Glassware: All glassware must be rigorously dried before use, either by flame-drying under vacuum or by oven-drying at >120°C for several hours and cooling in a desiccator.[1]
-
Possible Cause 2: Insufficient Catalyst Loading Unlike many truly catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid.[2][3] This is because the ketone product is a Lewis base that forms a stable complex with the AlCl₃, effectively sequestering it and removing it from the catalytic cycle.[1][4]
-
Solution:
-
Ensure a molar ratio of at least 1:1 between AlCl₃ and the acylating agent. It is common practice to use a slight excess (1.1 to 1.2 equivalents) of AlCl₃ to drive the reaction to completion. For di-acylation, a significantly higher molar ratio is required.[5]
-
Possible Cause 3: Deactivated Biphenyl Substrate The Friedel-Crafts reaction is an electrophilic aromatic substitution (EAS) and fails if the aromatic ring is "deactivated" by potent electron-withdrawing groups (EWGs).[2][6]
-
Solution:
-
Examine your biphenyl starting material. If it contains strongly deactivating substituents (e.g., -NO₂, -CN, -SO₃H, -CF₃, -COR), the reaction is unlikely to proceed. You must consider an alternative synthetic strategy for such substrates.
-
Possible Cause 4: Incompatible Functional Groups Substituents with lone pairs, such as amines (-NH₂) or hydroxyl (-OH) groups, will react with the Lewis acid catalyst.[1][7] The lone pair coordinates with the AlCl₃, forming a complex that deactivates both the catalyst and the aromatic ring.[1][8]
-
Solution:
-
Protect incompatible functional groups before performing the acylation. For example, a hydroxyl group can be protected as an ester, which can be cleaved post-reaction.[2]
-
Q2: I'm getting a mixture of products. How can I improve the regioselectivity?
Controlling where the acyl group adds to the biphenyl system is crucial for synthesizing the correct isomer.
Primary Consideration: Inherent Directing Effects The phenyl group of biphenyl is an ortho, para-directing activator for electrophilic aromatic substitution.[5][9] However, the reaction overwhelmingly favors substitution at the para position (C4) due to steric hindrance at the ortho position (C2).
-
Expected Outcome: For unsubstituted biphenyl, the major mono-acylation product is the para-substituted isomer (e.g., 4-acetylbiphenyl).[5] Only minor amounts of the ortho-isomer are typically formed.
Possible Cause 1: Di-acylation While the first acyl group deactivates the ring, making a second acylation more difficult, it is not impossible.[10] Di-acylation can occur under forcing conditions, leading to products like 4,4'-diacetylbiphenyl.
-
Solution:
-
Control Stoichiometry: Use a 1:1 molar ratio of biphenyl to the acylating agent. Using a large excess of the acylating agent and catalyst will promote di-acylation.[5]
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, which can increase the formation of side products. Monitor the reaction by TLC or GC to determine the optimal stopping point.
-
Possible Cause 2: Solvent Effects The choice of solvent can subtly influence the regioselectivity and reactivity of the electrophile.
-
Solution:
-
Non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are standard and generally favor the kinetically preferred product.[5][11]
-
More polar solvents like nitrobenzene can sometimes alter the product distribution, potentially favoring the thermodynamically more stable isomer, although this is more pronounced in substrates like naphthalene than in biphenyl.[11] It's best to start with standard, non-polar inert solvents.
-
| Solvent | Typical Use Case | Notes |
| Dichloromethane (CH₂Cl₂) | General Purpose | Good solubility for reactants and complex. Inert.[5] |
| 1,2-Dichloroethane (DCE) | Higher Temperatures | Allows for refluxing at a higher temperature (~83°C). |
| Carbon Disulfide (CS₂) | Historical/Classic | Effective but highly flammable and toxic. Less common now. |
| Nitrobenzene | High Temperatures | Can increase solubility and allow for higher temperatures, but can also participate in side reactions. Its polarity may alter selectivity.[11] |
Q3: The reaction work-up is difficult, forming a persistent emulsion. How can I achieve a clean separation?
The work-up procedure is critical for destroying the catalyst-ketone complex and isolating the product. The vigorous reaction of AlCl₃ with water often leads to challenging separations.
Cause: Hydrolysis of Aluminum Chloride Pouring the reaction mixture into water hydrolyzes the excess AlCl₃ and breaks the product-catalyst complex.[12] This is a highly exothermic process that generates aluminum hydroxides and HCl, which can lead to emulsions.
-
Standard Protocol & Troubleshooting:
-
Quench Slowly on Ice/Acid: Prepare a beaker with a mixture of crushed ice and concentrated HCl.[13] Slowly and carefully pour the reaction mixture into the ice/acid slurry with vigorous stirring. The acid helps to keep the aluminum salts soluble as [Al(H₂O)₆]³⁺.
-
Use Dilute Acid: Some protocols suggest quenching directly with dilute HCl (e.g., 3 M) instead of ice, sometimes followed by gentle heating, to help break up the aluminum salts and prevent emulsions.[14]
-
Break Emulsions: If an emulsion forms during the extractive work-up, adding a saturated aqueous solution of NaCl (brine) can help break it by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, insoluble aluminum salts may precipitate. Filtering the entire biphasic mixture through a pad of Celite® before separation can remove this particulate matter.
-
Diagrams: Mechanisms & Workflows
Reaction Mechanism
The diagram below illustrates the fundamental steps of the Friedel-Crafts acylation mechanism.
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction,.. [askfilo.com]
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- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Refinement of Protocols for the Synthesis of Halogenated Biphenyls
Welcome to the technical support center dedicated to the synthesis of halogenated biphenyls. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in these synthetic procedures. Halogenated biphenyls are a critical class of compounds with wide-ranging applications, from pharmaceuticals to materials science.[1] However, their synthesis can be fraught with challenges, including low yields, poor regioselectivity, and difficult purification.[2]
This resource provides a structured approach to troubleshooting, offering not just solutions but also the underlying chemical principles to empower you to refine your protocols effectively.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of halogenated biphenyls, particularly focusing on popular methods like the Suzuki-Miyaura coupling and Grignard reactions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, but its success is highly dependent on several factors.[3][4]
Potential Causes & Solutions:
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in-situ, a step that can be inefficient.[3]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Solution: For electron-rich aryl halides, employ electron-rich and bulky phosphine ligands to facilitate oxidative addition.[3] Conversely, for less reactive aryl chlorides, bulky and electron-donating ligands are often necessary.[3] It is often beneficial to screen a variety of ligands to find the optimal one for your specific substrates.
-
-
Base and Solvent Incompatibility: The choice of base and solvent is critical for the reaction's success.
-
Solution: The base is required to activate the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base should be compatible with your substrates and solvent system. Aprotic polar solvents like THF, dioxane, and DMF are commonly used. For challenging couplings, consider using a solvent system like N-methylpyrrolidone (NMP) with a cocatalyst such as CuI.[6]
-
-
Homocoupling of Boronic Acid: A significant side reaction can be the homocoupling of the boronic acid, leading to the formation of a biphenyl byproduct that can be difficult to separate from the desired product.[7]
-
Solution: This is often exacerbated by the presence of oxygen. Rigorous degassing is crucial. Additionally, optimizing the reaction temperature and stoichiometry can minimize this side reaction.
-
Issue 2: Formation of Biphenyl Byproduct in Grignard Reactions
When using Grignard reagents like phenylmagnesium bromide to synthesize substituted biphenyls, the formation of biphenyl is a common side reaction.[8][9]
Potential Causes & Solutions:
-
Reaction with Unreacted Aryl Halide: The Grignard reagent can couple with unreacted aryl halide (e.g., bromobenzene) in a Wurtz-Fittig type reaction.[8][10]
-
Solution: Control the addition rate of the aryl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Slower addition rates generally favor the formation of the Grignard reagent over the biphenyl byproduct.
-
-
Elevated Reaction Temperatures: Higher temperatures can promote the homocoupling side reaction.[8][10]
-
Solution: Maintain a gentle reflux during the Grignard formation. Avoid excessive heating, which can lead to increased biphenyl formation.[11]
-
-
Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which can hinder the reaction and lead to side products.[9]
Issue 3: Poor Regioselectivity in Halogenation Reactions
Achieving the desired regioselectivity during the halogenation of a biphenyl scaffold can be challenging, especially with multiple potential reaction sites.[12]
Potential Causes & Solutions:
-
Steric Hindrance: The position of existing substituents can sterically hinder the approach of the halogenating agent to certain positions.
-
Solution: Carefully consider the steric bulk of both the substituents on the biphenyl ring and the halogenating agent. For sterically hindered positions, a less bulky halogenating agent might be necessary.
-
-
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) directs the regioselectivity of electrophilic aromatic substitution.
-
Solution: Utilize the directing effects of existing functional groups. For example, an electron-donating group will direct ortho- and para-, while an electron-withdrawing group will direct meta-. For complex substitution patterns, a multi-step synthesis involving blocking groups may be required.
-
-
Reaction Conditions: Temperature and catalyst can influence the regioselectivity.
-
Solution: Lowering the reaction temperature can sometimes increase the selectivity of the reaction. Experimenting with different Lewis acid catalysts can also alter the regiochemical outcome.
-
Issue 4: Difficult Purification of Halogenated Biphenyls
Halogenated biphenyls, particularly isomers and congeners, can have very similar physical properties, making their separation challenging.[7][13]
Potential Causes & Solutions:
-
Similar Polarity of Product and Byproducts: Byproducts like homocoupled biphenyls often have polarities very similar to the desired product.[7]
-
Solution:
-
Recrystallization: If the product is a solid, repeated recrystallization can be effective for purification.[13][14]
-
Column Chromatography: For complex mixtures, column chromatography is often necessary. Reversed-phase chromatography on materials like Lipidex-5000 has been shown to be effective for separating structurally similar brominated biphenyls.[13][14]
-
Solvent Extraction: In some cases, solvent extraction with a polar solvent like dimethylformamide (DMF) can be used to selectively remove halogenated compounds from a mixture.[15]
-
Trituration: For removing non-polar byproducts like biphenyl from a more polar product, trituration with a non-polar solvent like petroleum ether can be effective.[10]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I improve the synthesis of sterically hindered polychlorinated biphenyls (PCBs)?
A1: The synthesis of sterically hindered PCBs, especially those with multiple ortho-substituents, is challenging.[2] While the Ullmann coupling has been traditionally used, it often suffers from low yields and the formation of byproducts.[2] The Suzuki-Miyaura coupling has emerged as a more efficient method, often providing significantly higher yields (65-98% compared to 20-38% for Ullmann coupling in some cases).[2] The key to a successful Suzuki coupling for these challenging substrates is the use of a highly active catalyst system, such as Pd(dba)₂ with a bulky, electron-rich phosphine ligand like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (DPDB).[2]
Q2: What is the best way to activate magnesium for a Grignard reaction?
A2: The magnesium used for Grignard reactions is often coated with a layer of magnesium oxide that passivates the surface.[9] To initiate the reaction, this layer must be disrupted. Common methods for activation include:
-
Iodine Activation: Adding a small crystal of iodine to the reaction flask. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the surface and expose fresh magnesium.[9][11]
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can break the oxide layer.[9]
-
Chemical Activation: Using reagents like 1,2-dibromoethane can also activate the magnesium.
Q3: Can I use aryl chlorides in Suzuki-Miyaura couplings?
A3: Aryl chlorides are less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings due to the stronger C-Cl bond.[5] However, their use is often desirable due to their lower cost and wider availability. To achieve successful couplings with aryl chlorides, it is generally necessary to use more electron-rich and bulky phosphine ligands in combination with a strong base.[3][5]
Q4: How do I prevent protodeboronation of my boronic acid?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-rich boronic acids. To minimize this:
-
Use a non-aqueous base: Bases like potassium fluoride (KF) can be used in place of aqueous bases.
-
Anhydrous conditions: Ensure that your solvent and reagents are dry.
-
Optimize reaction time: Prolonged reaction times can lead to increased protodeboronation.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the appropriate amount of time (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Halogenated Biphenyl via Grignard Reaction
This protocol is for the synthesis of 4-bromobiphenyl as an example.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 g, 50 mmol) in a flame-dried three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a solution of bromobenzene (5.0 g, 32 mmol) in anhydrous diethyl ether (20 mL) dropwise from the dropping funnel. The reaction should initiate spontaneously. If not, gentle warming may be required.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Coupling Reaction:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 1,4-dibromobenzene (7.5 g, 32 mmol) in anhydrous THF (20 mL).
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Part 4: Data Summary
Table 1: Comparison of Suzuki and Ullmann Coupling for Sterically Hindered PCBs [2]
| Entry | Reactants | Coupling Method | Yield (%) |
| 1 | 2,3,5-trichloro-4-iodoanisole + Phenylboronic acid | Suzuki | 98 |
| 2 | 2,3,5-trichloro-4-iodoanisole + Phenylboronic acid | Ullmann | 38 |
| 3 | 2,4,5-trichloro-3-iodoanisole + Phenylboronic acid | Suzuki | 95 |
| 4 | 2,4,5-trichloro-3-iodoanisole + Phenylboronic acid | Ullmann | 35 |
| 5 | 3,5,6-trichloro-4-iodoveratrole + Phenylboronic acid | Suzuki | 65 |
| 6 | 3,5,6-trichloro-4-iodoveratrole + Phenylboronic acid | Ullmann | 20 |
References
- Dannan, G. A., Mileski, G. J., & Aust, S. D. (n.d.). Purification of polybrominated biphenyl congeners.
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
- Dannan, G. A., Mileski, G. J., & Aust, S. D. (n.d.). Purification of polybrominated biphenyl congeners. Taylor & Francis Online.
- (n.d.). US4405448A - Process for removing halogenated aliphatic and aromatic compounds from petroleum products. Google Patents.
- BenchChem. (n.d.). Removal of biphenyl byproduct from Grignard synthesis of 2-Phenylbutanal.
- (n.d.). Halogenated Biphenyls.
- (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
- (n.d.). Grignard Reaction.
- (n.d.). Regioselective Halogenation of Biphenyls for Preparation of Valuable Polyhydroxylated Biphenyls and Diquinones. Request PDF on ResearchGate.
- (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central.
- (n.d.). Synthesis of Biphenyls. ResearchGate.
- (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Reddit.
- (2022, August 5). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PubMed Central.
- (n.d.). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. NIH.
- (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- (n.d.). (PDF) Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. ResearchGate.
- (2017, November 21). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry.
- (n.d.). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing.
- (2024, March 16). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- (n.d.). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS Microbiology Ecology.
- (n.d.). Dihydroxylation and dechlorination of chlorinated biphenyls by purified biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. NIH.
- (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate.
- (2021, July 3). How to remove biphenyl from a Grignard reaction. Quora.
- (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate.
- (n.d.). (PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. ResearchGate.
- (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH.
- (n.d.). 1,2-Halogen Migration in Haloallenyl Ketones: Regiodivergent Synthesis of Halofurans. PubMed Central.
- (n.d.). Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET. PubMed.
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Enhancing the purity of 4-Bromo-3'-cyanobiphenyl for electronic applications
Introduction
Welcome to the technical support guide for 4-Bromo-3'-cyanobiphenyl. In the field of organic electronics, the performance and longevity of devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are critically dependent on the purity of the constituent semiconductor materials.[1][2] Impurities, even at trace levels, can act as charge traps, quenching sites, or degradation initiators, which severely limit charge carrier mobility and overall device efficiency.[3][4][5]
This compound is a key building block and intermediate for advanced organic electronic materials and liquid crystals.[6][7] Achieving purity levels exceeding 99.9% is often a prerequisite for its use in these demanding applications. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help researchers overcome common purification challenges and achieve the material quality necessary for state-of-the-art electronic devices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification and handling of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. For syntheses involving Suzuki-Miyaura coupling, common impurities include:
-
Unreacted Starting Materials: e.g., 1,4-dibromobenzene, 3-cyanophenylboronic acid.
-
Homocoupling Byproducts: e.g., 4,4'-dibromobiphenyl, 3,3'-dicyanobiphenyl.
-
Residual Catalysts: Trace amounts of palladium or other transition metals.
-
Solvent Residues: High-boiling point solvents used in the reaction or initial workup.
Q2: Why is a multi-step purification strategy often necessary?
A2: Different purification techniques excel at removing different types of impurities.
-
Recrystallization and Column Chromatography are excellent for removing bulk organic impurities and byproducts that have different polarities and solubilities from the target compound.[8][9][10][11]
-
Activated Carbon Treatment can be used to remove colored impurities and some metallic residues.
-
Temperature Gradient Sublimation is the gold standard for achieving the ultra-high purity required for electronic applications, as it effectively separates the target molecule from non-volatile salts, metal traces, and organic impurities with different sublimation temperatures.[1][2][12][13]
Q3: How do I assess the purity of my final product?
A3: A combination of analytical techniques is required for comprehensive purity assessment.[14][15]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and detects organic impurities, typically down to ~0.1-1%.[15]
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative purity data (e.g., 99.95%) and identifies trace organic impurities.[14][16]
-
Melting Point Analysis: A sharp and consistent melting point is a strong indicator of high purity. Impurities typically broaden the melting range and depress the melting point.[17][18]
-
Elemental Analysis: Confirms the elemental composition (C, H, N, Br) matches the theoretical values.
Part 2: Troubleshooting and Detailed Purification Protocols
This section provides step-by-step guides and solutions to common experimental problems.
Workflow for High-Purity this compound
The following diagram illustrates a typical workflow for purifying crude this compound to an electronics-grade standard.
Caption: General purification workflow for this compound.
Guide 1: Recrystallization
Recrystallization is a powerful technique for removing significant quantities of impurities based on differences in solubility. The principle relies on dissolving the impure compound in a hot solvent and allowing it to crystallize slowly upon cooling, leaving impurities behind in the solvent.[19]
Q: How do I choose the right solvent for recrystallizing this compound?
A: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Given the biphenyl structure, solvents of moderate polarity are a good starting point. A mixed-solvent system is often highly effective.
Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "soluble" solvent in which the compound is highly soluble (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) and a "poor" solvent in which it is sparingly soluble (e.g., Hexane, Heptane).
-
Dissolution: Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent in an Erlenmeyer flask.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).
-
Re-dissolution: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling is crucial for forming large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[19]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
| Solvent System | Rationale |
| Hexane / Ethyl Acetate | A classic non-polar/polar mixture. Good for removing both more polar and less polar impurities.[20] |
| Heptane / Toluene | Effective for aromatic compounds. Toluene solvates the biphenyl core well, while heptane acts as the anti-solvent. |
| Ethanol / Water | A polar protic system. Useful if impurities are very non-polar.[20] |
Q: My compound "oiled out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution 1: Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely. Add more of the "soluble" solvent to lower the saturation point, then allow it to cool more slowly.
-
Solution 2: Change Solvents: Switch to a solvent system with a lower boiling point.
-
Solution 3: Seed Crystals: If you have a pure sample, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.
Guide 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).[11] It is highly effective for separating structurally similar isomers and byproducts.[8][9][10]
Q: How do I develop an effective solvent system (eluent) for my column?
A: The key is to use Thin-Layer Chromatography (TLC) first. The ideal eluent system for column chromatography should provide a Retention Factor (Rƒ) of 0.25-0.35 for the target compound on a TLC plate.
Protocol: Eluent System Development using TLC
-
Spotting: Dissolve a tiny amount of your crude material in a volatile solvent (e.g., DCM) and spot it on a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a test eluent (e.g., 10% Ethyl Acetate in Hexane).
-
Visualization: After the solvent front nears the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Calculation: Calculate the Rƒ value: Rƒ = (distance traveled by compound) / (distance traveled by solvent front).
-
Optimization:
-
If Rƒ is too low (<0.2), increase the polarity of the eluent (e.g., move from 10% to 20% Ethyl Acetate).
-
If Rƒ is too high (>0.5), decrease the polarity of the eluent (e.g., move from 10% to 5% Ethyl Acetate).
-
Q: I am getting poor separation or streaking on my column. What are the common causes?
A: This can result from several issues. Here’s a troubleshooting decision tree to diagnose the problem.
Caption: Troubleshooting guide for column chromatography issues.
Guide 3: Temperature Gradient Sublimation
Sublimation is a phase transition from solid to gas without passing through a liquid phase. In a vacuum with a temperature gradient, compounds can be purified to extremely high levels, as required for organic electronics.[12][13][21]
Q: What are the optimal conditions (temperature, pressure) for subliming this compound?
A: The optimal conditions must be determined empirically but can be estimated. The goal is to heat the material enough to generate vapor pressure under high vacuum, allowing it to deposit in a cooler zone.
Protocol: High-Vacuum Gradient Sublimation
-
Preparation: Load the pre-purified (>99%) this compound into the sublimation tube. Ensure all glassware is meticulously clean and dry.
-
Vacuum: Assemble the apparatus and evacuate the system slowly to a high vacuum (< 10⁻⁵ Torr). A high vacuum is critical to lower the required sublimation temperature and prevent degradation.
-
Heating: Gradually heat the zone containing the crude material. The sublimation temperature will likely be in the range of 100-180 °C . Start at a lower temperature and slowly increase it while monitoring for deposition.
-
Temperature Gradient: The apparatus should have distinct temperature zones. The pure compound will deposit in a specific zone, while less volatile impurities remain in the hot zone and more volatile impurities deposit in a colder zone closer to the vacuum pump.[12][22]
-
Deposition: Allow the sublimation to proceed for several hours or until a sufficient amount of material has been collected in the main deposition zone.
-
Cooling and Collection: Turn off the heater and allow the system to cool completely to room temperature before venting the vacuum. Carefully disassemble the apparatus and scrape the crystalline, purified product from the walls of the deposition zone.
| Parameter | Recommended Range/Value | Rationale |
| Pressure | < 10⁻⁵ Torr | Lowers the sublimation temperature, preventing thermal decomposition of the material. |
| Source Temp. | 100 - 180 °C (Empirical) | Must be high enough to generate sufficient vapor pressure but below the decomposition temperature. |
| Deposition Temp. | Gradient (e.g., 120 °C -> 80 °C -> 40 °C) | Allows for the spatial separation of the target compound from impurities with different volatilities.[12] |
| Time | 12 - 48 hours | Dependent on the quantity of material, vapor pressure at the operating temperature, and the geometry of the sublimation apparatus. |
References
-
Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Journal of Toxicology and Environmental Health, 9(3), 423-438. [Link]
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Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. PubMed. [Link]
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Dannan, G. A., Mileski, G. J., & Aust, S. D. (1982). Purification of polybrominated biphenyl congeners. Taylor & Francis Online. [Link]
- Chiang, C. H., et al. (2007). Sublimation method for the purification of organic small molecules.
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Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Materials Chemistry Frontiers, 4, 3678. [Link]
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Kordt, P., et al. (2019). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. ResearchGate. [Link]
-
Kordt, P., et al. (2019). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. arXiv. [Link]
- Chiang, C. H., et al. (2015). Sublimation method for the purification of organic small molecules.
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Yumusak, C., Sariciftci, N. S., & Irimia-Vladu, M. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. RSC Publishing. [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn. [Link]
-
Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance. (2012). ResearchGate. [Link]
-
Sharma, G., et al. (2022). Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. JoVE. [Link]
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How do impurities in a semiconductor affect charge transport? (2022). Quora. [Link]
-
Toxicological Profile for Polybrominated Biphenyls. (2004). Agency for Toxic Substances and Disease Registry. [Link]
-
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]
-
Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode (OLED) materials. (2023). ChemRxiv. [Link]
-
Organic Impurities in Semiconductors. (n.d.). Agilent. [Link]
-
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]
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Analytical Techniques Used in Organic Chemistry. (n.d.). Online Organic Chemistry Tutor. [Link]
-
Gibb, C. J., Storey, J. M. D., & Imrie, C. T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1706-1716. [Link]
-
A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl. (2024). ACS Publications. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
-
Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. (2001). ResearchGate. [Link]
-
Synthesis and Examination of Alkoxycyanobiphenyl Mesogens with a Single Fluorine Atom at Specific Locations in the Tail. (2023). MDPI. [Link]
-
Gibb, C. J., Storey, J. M. D., & Imrie, C. T. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). University of Aberdeen. [Link]
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Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 4-Bromo-3'-cyanobiphenyl Purity
For researchers, scientists, and drug development professionals, the chemical purity of starting materials and intermediates is a cornerstone of reliable and reproducible outcomes. 4-Bromo-3'-cyanobiphenyl is a key structural motif found in various high-value chemical entities, including pharmaceuticals and advanced materials. The presence of impurities, even at trace levels, can significantly impact the yield, safety, and efficacy of the final product. Therefore, the validation of its purity using robust and appropriate analytical methods is not merely a quality control step but a critical component of the scientific process.
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower you in selecting the most suitable method for your laboratory's needs. All methodologies are presented within the framework of established regulatory expectations, ensuring a foundation of trustworthiness and scientific integrity.[1][2]
The Imperative of Method Validation: A Regulatory Overview
Before delving into specific techniques, it is essential to understand the principle of analytical method validation. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3][4] Regulatory bodies worldwide, harmonized under the International Council for Harmonisation (ICH), have established guidelines, primarily in the ICH Q2(R2) document, that outline the performance characteristics to be evaluated.[3][5][6] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[7]
-
Linearity & Range: The capacity to produce results directly proportional to the analyte's concentration over a defined interval.[7][8]
-
Accuracy: The closeness of the test results to the true value.[2][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[2][8]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
Adherence to these principles ensures that the data generated is reliable, reproducible, and scientifically sound, forming a self-validating system for quality assessment.[1][7]
Caption: The lifecycle of an analytical method, from development to routine use.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the quintessential technique for the purity assessment of non-volatile or thermally sensitive organic compounds like this compound.[9][10] Its robustness and reliability make it a staple in pharmaceutical quality control.[9]
Principle & Causality: The method separates compounds based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. For this compound, a reverse-phase (RP) C18 column is ideal. The non-polar C18 stationary phase retains the relatively non-polar analyte, while a polar mobile phase (e.g., a mixture of acetonitrile and water) elutes it. Impurities with different polarities will have different retention times, allowing for their separation and quantification. The cyanobiphenyl chromophore provides strong ultraviolet (UV) absorbance, making UV detection highly sensitive for this molecule.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile (Solvent A) and Water with 0.1% Trifluoroacetic Acid (TFA) (Solvent B). TFA is used to sharpen peaks and improve reproducibility.[11]
-
Gradient Elution: A gradient is often preferred over isocratic elution to ensure separation of early and late-eluting impurities. For example: 0-20 min, 50% to 90% A; 20-25 min, 90% A; 25.1-30 min, 50% A (re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (e.g., ~254 nm or determined by DAD scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., 50:50 Acetonitrile:Water) to get a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[12]
-
-
Data Analysis:
-
Purity is typically calculated using the area percentage method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram and multiplied by 100.[10]
-
For impurity quantification, a reference standard for the specific impurity is required for accurate results.
-
Caption: A typical experimental workflow for HPLC-based purity analysis.
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
For analytes that are volatile and thermally stable, Gas Chromatography (GC) offers exceptional resolving power.[12][13] Coupling it with a Mass Spectrometer (GC-MS) provides not only quantification but also definitive identification of impurities. This compound, with a molecular weight of ~272 g/mol , is amenable to GC analysis.
Principle & Causality: In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A non-polar column (e.g., DB-5ms) is suitable for this analysis. The mass spectrometer then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that acts as a molecular fingerprint, enabling unambiguous identification.
Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with a split/splitless injector and a capillary column.
-
Mass Spectrometer detector (e.g., Quadrupole).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms or equivalent).
-
-
Chromatographic & MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.[10]
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, then ramp to 300 °C at 15 °C/min, and hold for 5 min. This program ensures the elution of both volatile impurities and the main analyte.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample and dissolve in 5 mL of a high-purity solvent like Dichloromethane or Ethyl Acetate.
-
Vortex to ensure homogeneity and transfer to a GC vial.
-
-
Data Analysis:
-
Purity is calculated by area percentage from the Total Ion Chromatogram (TIC).[13]
-
The mass spectrum of the main peak should be compared with a reference spectrum or analyzed for the correct molecular ion (M⁺) and fragmentation pattern. The presence of bromine is easily confirmed by the characteristic M/M+2 isotope pattern (approx. 1:1 ratio) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[14][15]
-
Impurity peaks can be identified by searching their mass spectra against a library (e.g., NIST).
-
Caption: A standard workflow for purity analysis and impurity identification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for structural elucidation and can provide a holistic view of a sample's composition without chromatographic separation.[16] It is a primary method for confirming the identity of the main component and identifying structurally related impurities.
Principle & Causality: NMR probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a magnetic field. The chemical environment of each nucleus dictates its resonance frequency, resulting in a spectrum with signals corresponding to different atoms in the molecule. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The purity can be assessed by comparing the integrals of signals from the main compound to those of impurity signals.
Experimental Protocol: ¹H NMR
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).[17]
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[16]
-
The solvent must completely dissolve the sample, and its residual peaks should not overlap with analyte signals.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if not already present in the solvent.
-
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis (qNMR), a much longer delay (at least 5 times the longest T₁ relaxation time) is critical to ensure full relaxation of all nuclei for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
-
-
Data Analysis:
-
Confirm the identity of this compound by assigning the observed chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to the molecular structure.
-
Purity is estimated by integrating the signals corresponding to the main compound and any visible impurity signals. The relative molar ratio can be determined directly from the ratio of the integrals.
-
For absolute purity (assay), Quantitative NMR (qNMR) is performed by adding a certified internal standard of known purity and concentration. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to that of the internal standard.
-
Head-to-Head Comparison of Analytical Methods
The selection of the optimal method depends on the specific analytical objective, such as routine quality control, impurity identification, or absolute purity determination.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Differential partitioning between liquid mobile and solid stationary phases.[10] | Partitioning between gaseous mobile and liquid/solid stationary phases.[13] | Nuclear spin transitions in a magnetic field.[16] |
| Primary Application | Routine purity testing, quantification of known impurities. | Separation and identification of volatile impurities, residual solvents.[9] | Structural elucidation, identification and quantification of unknown impurities. |
| Selectivity | High; tunable with mobile phase, column, and gradient. | Very high; based on both retention time and mass spectrum. | High; based on unique chemical shifts for different structures. |
| Sensitivity | Good to excellent (ng to pg range). | Excellent (pg to fg range), especially in Selected Ion Monitoring (SIM) mode. | Moderate; requires mg quantities of sample. |
| Quantitation | Excellent and highly reproducible for purity and assay. | Good for purity (% area); requires standards for accurate assay. | Excellent for absolute purity (qNMR) with an internal standard. |
| Impurity ID | Limited; retention time matching with known standards. | Excellent; mass spectral library matching provides high-confidence identification. | Excellent; full structure of impurities can often be determined. |
| Throughput | High; typical run times of 20-40 minutes. | High; typical run times of 20-40 minutes. | Lower; requires more time for sample preparation and data acquisition/processing. |
| Sample Type | Non-volatile, thermally labile compounds.[12] | Volatile, thermally stable compounds.[12] | Soluble compounds. |
| Destructive? | Yes | Yes | No (sample can be recovered). |
Conclusion and Recommendations
For the comprehensive validation of this compound purity, a multi-faceted approach is often the most robust.
-
For routine quality control and release testing, a validated HPLC-UV method is the industry standard. It offers the best balance of performance, throughput, and cost-effectiveness for quantifying purity and known impurities.[9]
-
For impurity profiling and identification, GC-MS is an invaluable tool. Its ability to separate volatile organic impurities and provide structural information via mass spectrometry is critical during process development and for investigating out-of-specification results.
-
For primary characterization and as an orthogonal method for purity confirmation, NMR spectroscopy is unparalleled. It provides definitive structural confirmation and can quantify impurities without the need for specific reference standards, making it a powerful tool in research and reference standard characterization.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound and efficient validation strategy, ensuring the quality and integrity of this compound for its intended application.
References
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A Senior Application Scientist's Comparative Guide to 4-Bromo-3'-cyanobiphenyl and its Alternatives in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of organic synthesis, the strategic selection of precursors is paramount to achieving desired molecular architectures with efficiency and precision. Brominated biphenyls, in particular, serve as versatile scaffolds in the construction of complex molecules, finding extensive application in medicinal chemistry and materials science. This guide provides an in-depth technical comparison of 4-Bromo-3'-cyanobiphenyl against other relevant brominated precursors, focusing on their performance in key synthetic transformations. Our analysis is grounded in experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Brominated Biphenyls in Synthesis
Brominated aromatic compounds are workhorses in modern synthetic chemistry, primarily due to their utility in a myriad of cross-coupling reactions. The carbon-bromine bond offers a favorable balance of reactivity and stability, making it an ideal handle for the palladium-catalyzed formation of carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the synthesis of biaryl and substituted aromatic structures, which are privileged motifs in numerous blockbuster pharmaceuticals and advanced materials.
This compound: A Profile
This compound is a bifunctional molecule featuring a bromine atom on one phenyl ring and a cyano group on the other. This specific arrangement of functional groups offers distinct electronic properties that influence its reactivity in cross-coupling reactions. The electron-withdrawing nature of the cyano group can modulate the reactivity of the C-Br bond, a factor that synthetic chemists must consider when designing their reaction conditions.
Head-to-Head Comparison: Synthesis of a Dicyanobiphenyl Moiety
A key application for cyanobiphenyl precursors is the synthesis of molecules containing multiple cyano groups, which are valuable in materials science and as precursors for other functional groups. Here, we compare two synthetic pathways to a generic dicyanobiphenyl target, highlighting the role of this compound versus a more foundational precursor, 4-bromobenzonitrile.
Target: 3',4-Dicyanobiphenyl
Route A: Direct Approach using this compound
This route involves a one-step cyanation of this compound.
Route B: Stepwise Approach using 4-Bromobenzonitrile
This approach first involves a Suzuki-Miyaura coupling to build the biphenyl core, followed by the introduction of the second cyano group.
Below is a comparative summary of the typical performance of these routes, based on collated literature data for similar transformations.
| Feature | Route A: this compound | Route B: 4-Bromobenzonitrile |
| Starting Precursor | This compound | 4-Bromobenzonitrile |
| Key Transformation(s) | Cyanation (e.g., Rosenmund-von Braun) | 1. Suzuki-Miyaura Coupling 2. Introduction of second cyano group |
| Typical Overall Yield | Moderate to Good | Good to Excellent (over 2 steps) |
| Process Complexity | Single Step | Multi-step |
| Substrate Availability | More specialized | More readily available |
| Key Considerations | Harsh conditions for cyanation | Optimization of two distinct reactions |
Experimental Deep Dive: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of brominated precursors is realized in their application in cross-coupling reactions. Below, we provide detailed protocols and comparative insights for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis due to its mild conditions and tolerance of a wide range of functional groups.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a suitable ligand if required.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Comparative Performance Insights:
In Suzuki-Miyaura reactions, aryl bromides bearing electron-withdrawing groups, such as the cyano group in this compound, often exhibit higher reactivity compared to those with electron-donating groups.[2] However, the steric hindrance around the bromine atom can also play a significant role. When compared to a less sterically hindered precursor like 4-bromobiphenyl, this compound may require slightly more forcing conditions or a more active catalyst system to achieve comparable yields.
| Precursor | Relative Reactivity Trend | Typical Yield Range (Suzuki) |
| This compound | Electronically activated | 70-95% |
| 4-Bromobiphenyl | Neutral | 80-98% |
| 4-Bromoaniline | Electronically deactivated | 60-85%[2] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[3]
Experimental Protocol: Sonogashira Coupling of this compound
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a suitable solvent such as THF or DMF (10 mL).
-
Add the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol).
-
Add a degassed amine base, such as triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired alkynyl-substituted biphenyl.
Comparative Performance Insights:
The reactivity of aryl bromides in Sonogashira coupling is also influenced by electronic effects. Electron-deficient aryl bromides like this compound are generally good substrates. However, the presence of other functional groups that can coordinate to the metal catalysts may sometimes necessitate careful optimization of the reaction conditions.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for the formation of C-N bonds from aryl halides.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).
-
Add anhydrous, degassed toluene or dioxane (5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired N-arylated product.
Comparative Performance Insights:
Electron-deficient aryl bromides are generally excellent substrates for the Buchwald-Hartwig amination. The electron-withdrawing cyano group in this compound facilitates the initial oxidative addition step of the catalytic cycle, often leading to high yields.[6] When comparing with electron-neutral or electron-rich aryl bromides, this compound would be expected to perform favorably, potentially allowing for milder reaction conditions.
Conclusion: A Versatile Precursor with Strategic Advantages
This compound stands as a valuable and versatile precursor in the synthetic chemist's toolbox. Its bifunctional nature allows for its strategic use in a variety of powerful cross-coupling reactions, enabling the efficient construction of complex molecular architectures. While simpler precursors like 4-bromobiphenyl may offer higher reactivity in some cases due to reduced steric hindrance, the presence of the cyano group in this compound provides a key functional handle for subsequent transformations and can electronically activate the C-Br bond for certain coupling reactions. The choice between this compound and its alternatives will ultimately depend on the specific synthetic target, the desired reaction sequence, and considerations of substrate availability and overall process efficiency.
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A Comparative Guide to the Characterization of 4-Bromo-3'-cyanobiphenyl Derivatives using HPLC and GC
For researchers, scientists, and drug development professionals, the robust characterization of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-Bromo-3'-cyanobiphenyl is a key building block in the synthesis of various pharmaceutical agents and advanced materials.[][2] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the comprehensive characterization of this compound and its derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide you in selecting the most appropriate analytical technique for your needs.
Understanding the Analyte: Physicochemical Properties of this compound
Before developing a separation method, it is crucial to understand the physicochemical properties of the target analyte.
-
Structure: this compound possesses a biphenyl core, a polar cyano group (-CN), and a halogen (bromine) atom. This combination of functionalities dictates its chromatographic behavior.
-
Polarity: The presence of the cyano group imparts a degree of polarity, while the brominated biphenyl structure is largely nonpolar and hydrophobic.
-
Volatility: With a boiling point of approximately 379.7°C, this compound is a semi-volatile compound.[] This property makes it amenable to analysis by Gas Chromatography, provided it is thermally stable.
-
UV Absorbance: The aromatic biphenyl system is a strong chromophore, making it highly suitable for detection by UV-Vis spectrophotometry, a common detection method in HPLC.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a broad range of analytes, including those that are non-volatile or thermally labile.[3][4]
The Rationale Behind Method Development for this compound
For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most logical choice. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The analyte is retained on the column based on its hydrophobicity; more hydrophobic compounds are retained longer.
-
Stationary Phase Selection: While a standard C18 (octadecylsilane) column can be effective, a Biphenyl stationary phase is often superior for aromatic compounds like our target analyte.[5][6] Biphenyl phases offer enhanced π-π interactions between the stationary phase and the aromatic rings of the analyte, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[7][8] This can be particularly advantageous for separating closely related impurities or isomers.
-
Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic solvent is used as the mobile phase.[9]
-
Organic Modifiers: Acetonitrile and methanol are the most common choices.[10] Acetonitrile is often preferred due to its lower viscosity and UV cutoff, which can lead to better peak shapes and lower backpressures.[9] The choice between acetonitrile and methanol can also be used to fine-tune the selectivity of the separation.[6]
-
Gradient Elution: For analyzing samples that may contain impurities with a wide range of polarities, a gradient elution (where the proportion of the organic solvent is increased over time) is typically employed.[7][11] This ensures that both more polar and more nonpolar impurities are eluted with good peak shape in a reasonable timeframe.
-
-
Detection: Given the strong UV absorbance of the biphenyl system, a UV-Vis or Diode-Array Detector (DAD) is ideal. The detection wavelength should be set at or near the absorbance maximum of the analyte (typically around 254 nm for aromatic compounds) to ensure high sensitivity.[12]
Experimental Workflow for HPLC Analysis
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both solvents using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.
-
Prepare working standards by further dilution of the stock solution as needed.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in acetonitrile to a nominal concentration of 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[12]
-
-
Chromatographic Conditions:
-
Column: Biphenyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Gradient elution as follows:
-
Start at 50% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[12]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the this compound peak by comparing the retention time with that of the reference standard.
-
Calculate the purity of the sample by the area percent method.
-
Quantify any impurities using an external standard method if required.
-
Gas Chromatography (GC): A Powerful Alternative for Semi-Volatile Compounds
GC is an excellent technique for separating and analyzing volatile and semi-volatile compounds that are thermally stable.[13] Given the properties of this compound, GC presents a viable and powerful analytical alternative to HPLC.
The Rationale Behind Method Development for this compound
-
Column Selection: A low-to-mid polarity capillary column is ideal. A 5% Phenyl Polysiloxane (e.g., DB-5 or HP-5ms) column is a workhorse in GC and provides good selectivity for a wide range of semi-volatile organic compounds, including halogenated aromatics.[12]
-
Injector and Temperature Program:
-
A split/splitless injector is standard. A splitless injection is preferred for trace analysis to ensure the entire sample is transferred to the column.
-
The injector temperature must be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation. A temperature of around 280°C is a good starting point.[12]
-
A temperature program for the oven is essential to separate compounds with different boiling points. Starting at a lower temperature and ramping up allows for the separation of more volatile impurities before eluting the main analyte.[12]
-
-
Detector Selection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, providing good sensitivity.
-
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for detecting bromine-containing molecules like our analyte and any halogenated impurities.[14][15]
-
Mass Spectrometer (MS): Provides both quantitative data and structural information, making it the most powerful detector for impurity identification.[16] It offers very high selectivity and is invaluable for identifying unknown impurities based on their mass spectra.[17]
-
Experimental Workflow for GC-MS Analysis
Caption: GC-MS analysis workflow for this compound.
Detailed GC-MS Protocol
-
Standard and Sample Preparation:
-
Prepare stock and working solutions of the reference standard and sample in a volatile solvent such as hexane or ethyl acetate to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]
-
Injector Temperature: 280°C.[12]
-
Injection Mode: Splitless, 1 µL injection volume.[12]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.[12]
-
-
MS Transfer Line Temperature: 280°C.[12]
-
Ion Source Temperature: 230°C.[12]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Data Analysis:
-
Generate a Total Ion Chromatogram (TIC).
-
Identify the analyte by its retention time and by comparing its mass spectrum with a reference library or the standard.
-
Identify impurities by analyzing their respective mass spectra.
-
Perform quantification based on the peak area of a characteristic ion.
-
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC depends on the specific analytical goals, such as routine quality control, impurity identification, or trace-level analysis.
| Feature | HPLC with UV/DAD Detection | GC with MS Detection |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[12] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[17] |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds.[17] | Volatile or semi-volatile and thermally stable compounds.[17] |
| Selectivity | Good, based on differential partitioning. Can be limited by co-eluting peaks with similar UV spectra.[17] | Very high, as the mass spectrometer provides definitive identification based on mass-to-charge ratio.[17] |
| Sensitivity | Moderate to high, depending on the analyte's chromophore.[17] | High to very high, especially with selected ion monitoring (SIM) mode. Excellent for trace analysis.[17] |
| Impurity Identification | Tentative identification based on retention time. DAD can provide UV spectral information. | Definitive structural information from mass spectra, enabling confident identification of unknown impurities. |
| Sample Preparation | Simple dissolution in a suitable solvent.[18] | Simple dissolution in a volatile solvent. |
| Run Time | Typically 15-30 minutes. | Typically 15-30 minutes. |
| Instrumentation Cost | Generally lower than GC-MS. | Generally higher due to the mass spectrometer. |
Conclusion and Recommendations
Both HPLC and GC are robust and reliable techniques for the characterization of this compound and its derivatives. The optimal choice is dictated by the specific requirements of the analysis.
-
For routine quality control (QC) and purity assessment , HPLC-UV is often the preferred method. It is versatile, cost-effective, and provides accurate and precise quantitative data. The use of a Biphenyl column is recommended to maximize selectivity for this class of compounds.
-
For impurity profiling and identification of unknown degradants or by-products , GC-MS is the superior technique. The high selectivity and structural information provided by the mass spectrometer are invaluable for definitively identifying unknown compounds, which is a critical aspect of drug development and regulatory submissions.
As a Senior Application Scientist, my recommendation is to develop and validate both methods. An HPLC method can be used for routine, high-throughput analysis, while a GC-MS method should be employed for in-depth characterization, stability studies, and the investigation of any out-of-specification results. This dual-pronged approach ensures the highest level of confidence in the quality and consistency of your material.
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A Comparative Analysis of the Reactivity of Bromo- vs. Iodo-Substituted Biphenyls in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the choice of reactants is paramount.[1][2][3] Among the vast arsenal of synthetic tools, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] A pivotal decision in designing these synthetic routes often revolves around the selection of the aryl halide coupling partner. This guide provides an in-depth comparative analysis of the reactivity of bromo- versus iodo-substituted biphenyls, offering experimental insights and data to inform this critical choice.
The Fundamental Difference: Carbon-Halogen Bond Strength and its Implications
The reactivity of aryl halides in many catalytic cycles is primarily dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker than the C-Br bond, a factor that profoundly influences the kinetics of the initial and often rate-determining step in many cross-coupling reactions: oxidative addition to a low-valent metal center, typically palladium(0).[4][5]
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276 |
| C-I | ~240 |
| Table 1: Approximate bond dissociation energies for carbon-halogen bonds in aryl systems.[6][7][8][9] |
This difference in bond energy means that, thermodynamically, the cleavage of the C-I bond is more favorable. Consequently, iodo-substituted biphenyls generally exhibit higher reactivity in the oxidative addition step compared to their bromo-substituted counterparts.[4] This often translates to faster reaction rates and the feasibility of using milder reaction conditions.
Reactivity in Key Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The generally accepted trend in reactivity for the aryl halide is Ar-I > Ar-Br > Ar-Cl.[10] This is primarily attributed to the ease of oxidative addition.[4]
However, the choice is not always straightforward. While iodo-biphenyls react faster, the iodide anion generated in the reaction can sometimes act as a catalyst poison by strongly binding to the palladium center, potentially slowing down the overall catalytic cycle.[4] In some instances, this can lead to the formation of inactive palladium dimers.[4]
Interestingly, some studies have reported counterintuitive results where aryl bromides showed more efficient coupling than aryl iodides at lower temperatures (~50 °C) with traditional Pd/PPh3 catalyst systems.[11] This was attributed to the unexpectedly poor turnover of the key on-cycle intermediate trans-[Pd(PPh3)2(Ar)(I)].[11]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Halobiphenyl
-
For 4-Iodobiphenyl:
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobiphenyl (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh3)4 (0.02 mmol, 2 mol%), and K2CO3 (2.0 mmol).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Stir the reaction mixture at 80 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
For 4-Bromobiphenyl:
-
Follow the same procedure as for 4-iodobiphenyl.
-
The reaction time may need to be extended to 6-12 hours to achieve a comparable yield. The reaction temperature might also need to be increased to 90-100 °C.
-
2. Buchwald-Hartwig Amination:
This reaction is a powerful method for the formation of C-N bonds.[1] The general mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][12][13]
While the oxidative addition of aryl iodides is faster, they can be challenging substrates in Buchwald-Hartwig amination. The iodide formed during the reaction can have an inhibitory effect by precipitating the palladium complex, thus taking it out of the catalytic cycle.[14] Consequently, the reactivity order in Buchwald-Hartwig reactions is often observed as: Ar-Br > Ar-Cl > Ar-I.[14]
The first-generation Buchwald-Hartwig catalyst systems were effective for the coupling of various amines with aryl bromides.[1] Aryl iodides were initially found to be suitable for intramolecular reactions and could be used in intermolecular couplings with modest yields when dioxane was used as the solvent.[1]
dot graph "Buchwald-Hartwig_Amination_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
"Pd(0)L_n" [fillcolor="#F1F3F4"]; "Oxidative_Addition_Complex" [label="Ar-Pd(II)(X)L_n", fillcolor="#F1F3F4"]; "Amine_Complex" [label="[Ar-Pd(II)(NHR'R'')L_n]+X-", fillcolor="#F1F3F4"]; "Amido_Complex" [label="Ar-Pd(II)(NR'R'')L_n", fillcolor="#F1F3F4"];
"Pd(0)L_n" -> "Oxidative_Addition_Complex" [label="Ar-X (X = Br, I)\nOxidative Addition"]; "Oxidative_Addition_Complex" -> "Amine_Complex" [label="HNR'R''"]; "Amine_Complex" -> "Amido_Complex" [label="Base, -HBase+X-"]; "Amido_Complex" -> "Pd(0)L_n" [label="Reductive Elimination\nAr-NR'R''"]; } caption: "Generalized Catalytic Cycle for Buchwald-Hartwig Amination."
3. Heck Reaction:
The Heck reaction couples aryl or vinyl halides with alkenes.[15] The choice between bromo- and iodo-biphenyls can influence reaction conditions and outcomes. Generally, aryl iodides are more reactive and can often be coupled under milder conditions.[16] However, modern catalyst systems have been developed that efficiently activate aryl bromides and even chlorides.[5]
In some phosphine-free palladium-catalyzed Heck reactions, similar yields have been obtained with both iodobenzene and phenylboronic acid (as a halide-free alternative), though the reaction with iodobenzene sometimes favors the formation of one stereoisomer over another.[16] For less reactive aryl halides like bromides, the use of additives like LiI can be crucial to generate the more reactive iodide species in situ, leading to higher yields.[17]
4. Ullmann Coupling:
The classic Ullmann reaction involves the copper-catalyzed homocoupling of aryl halides to form symmetrical biaryls.[18][19] The reaction typically requires high temperatures.[18] In palladium-catalyzed Ullmann-type homocoupling, aryl iodides are generally more reactive than aryl bromides.[20] However, high yields can be obtained with bromo-biphenyls, especially if the substrate contains an electron-withdrawing group.[20]
5. Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, a nucleophile displaces a leaving group on an aromatic ring.[21] This reaction is facilitated by the presence of strong electron-withdrawing groups ortho and para to the leaving group.[21] The reactivity of the halogen leaving group generally follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack to form a Meisenheimer complex, and the high electronegativity of fluorine stabilizes this intermediate.[21] Therefore, for SNAr reactions on a biphenyl system, a bromo-substituent would be more reactive than an iodo-substituent, assuming the reaction proceeds via the addition-elimination mechanism.
dot graph "SNAr_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];
reactant [label="Ar-X"]; intermediate [label="[Ar(X)(Nu)]- (Meisenheimer Complex)"]; product [label="Ar-Nu"];
reactant -> intermediate [label=" + Nu- (slow)"]; intermediate -> product [label=" - X- (fast)"]; } caption: "Addition-Elimination Mechanism for SNAr Reactions."
Practical Considerations for the Bench Chemist
Beyond intrinsic reactivity, several practical factors influence the choice between bromo- and iodo-biphenyls:
-
Cost and Availability: Bromo-substituted biphenyls are generally less expensive and more widely available from commercial suppliers than their iodo- counterparts. This can be a significant consideration, especially for large-scale synthesis.
-
Stability: Aryl iodides can be less stable than aryl bromides, particularly towards light and heat. This may necessitate more careful handling and storage.
-
Purification: The higher molecular weight of iodo-substituted compounds can sometimes facilitate purification by crystallization. However, the presence of residual iodine-containing impurities can be a concern in pharmaceutical applications.
-
Downstream Reactivity: The choice of halogen can be strategic for sequential cross-coupling reactions. The significant difference in reactivity between C-Br and C-I bonds allows for selective functionalization of di-halogenated biphenyls.[22]
Comparative Data Summary
| Reaction Type | General Reactivity Trend | Key Considerations |
| Suzuki-Miyaura | I > Br | Iodide can inhibit the catalyst.[4] Bromides may be more efficient at lower temperatures with certain catalysts.[11] |
| Buchwald-Hartwig | Br > I | Iodide can precipitate the catalyst, leading to inhibition.[14] |
| Heck | I > Br | Milder conditions are often possible with iodides.[16] Additives may be needed for bromides.[17] |
| Ullmann Coupling | I > Br | High temperatures are often required for both.[18][20] |
| SNAr | Br > I | The reaction is favored by more electronegative halogens.[21] |
Table 2: Summary of reactivity trends and key considerations.
Conclusion
The choice between bromo- and iodo-substituted biphenyls is a nuanced decision that depends on the specific reaction, desired outcome, and practical constraints. While iodo-biphenyls often offer higher reactivity due to the weaker C-I bond, this can be a double-edged sword, leading to catalyst inhibition in some cases. Bromo-biphenyls, while generally less reactive, are often more cost-effective and can provide more consistent results in certain transformations like the Buchwald-Hartwig amination. A thorough understanding of the reaction mechanism and a careful consideration of the practical aspects outlined in this guide will enable researchers to make an informed decision and optimize their synthetic strategies.
References
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Buchwald–Hartwig amination - Wikipedia . Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts . Available at: [Link]
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Buchwald-Hartwig Coupling - YouTube . Available at: [Link]
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Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Available at: [Link]
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Heck Reaction - Organic Chemistry Portal . Available at: [Link]
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Heck transformations of biological compounds catalyzed by phosphine-free palladium - PMC . Available at: [Link]
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Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF . Available at: [Link]
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Nucleophilic aromatic substitution - Wikipedia . Available at: [Link]
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Available at: [Link]
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics . Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Available at: [Link]
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Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different? | ResearchGate . Available at: [Link]
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Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC . Available at: [Link]
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Ullmann Reaction - Organic Chemistry Portal . Available at: [Link]
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Ullmann reaction - Wikipedia . Available at: [Link]
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Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions | Organic Letters . Available at: [Link]
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Bond Dissociation Energy - sartep.com . Available at: [Link]
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Common Bond Energies (D - Wired Chemist . Available at: [Link]
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Bond Dissociation Energies | BioNumbers . Available at: [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing . Available at: [Link]
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Benefits of Utilizing UV Bromination in Pharmaceutical Manufacturing - Ascensus . Available at: [Link]
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Heck Reaction—State of the Art - MDPI . Available at: [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH . Available at: [Link]
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A Senior Application Scientist's Guide to Assessing the Impact of Substituents on the Mesomorphic Properties of Cyanobiphenyls
Introduction
Cyanobiphenyls represent a cornerstone in the field of liquid crystal (LC) research and technology. First synthesized by George W. Gray and his team, these compounds exhibit a remarkable combination of chemical stability, a broad range of mesophases at or near room temperature, and significant dielectric anisotropy, making them invaluable in applications such as liquid crystal displays (LCDs).[1][2] The mesomorphic behavior of cyanobiphenyls—that is, their ability to form liquid crystalline phases—is exquisitely sensitive to their molecular structure. The strategic placement of substituents on the cyanobiphenyl core can dramatically alter properties such as transition temperatures, the type of mesophase formed (e.g., nematic, smectic), and the stability of these phases.
This guide provides an in-depth comparison of how different substituents impact the mesomorphic properties of cyanobiphenyls. We will explore the causal relationships behind these changes, grounded in fundamental principles of molecular interactions and packing. Furthermore, we will provide detailed, field-proven experimental protocols for characterizing these properties, ensuring that the described methodologies are self-validating and reproducible. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of structure-property relationships in this vital class of liquid crystals.
The Unsubstituted Cyanobiphenyl Core: A Baseline for Comparison
The archetypal cyanobiphenyl liquid crystals are the 4-alkyl-4'-cyanobiphenyls (nCB) and 4-alkoxy-4'-cyanobiphenyls (nOCB), where 'n' denotes the number of carbon atoms in the alkyl or alkoxy chain.[3] These molecules consist of a rigid biphenyl core, a strongly polar cyano (-CN) group at one end, and a flexible alkyl or alkoxy chain at the other. This molecular architecture gives rise to the calamitic (rod-like) shape essential for liquid crystallinity. The strong dipole moment of the cyano group leads to significant dipole-dipole interactions, promoting the antiparallel pairing of molecules, which is a key factor in the formation of nematic and smectic phases.[4][5]
The length of the terminal alkyl or alkoxy chain plays a crucial role in determining the mesomorphic behavior. Generally, as the chain length increases, there is a greater tendency to form more ordered smectic phases due to enhanced van der Waals interactions between the chains.
Impact of Terminal Substituents on Mesomorphic Properties
The terminal substituent, typically an alkyl or alkoxy chain, is a primary determinant of the mesomorphic properties of cyanobiphenyls. Its length, parity (odd or even number of atoms in the spacer), and the presence of heteroatoms can significantly influence the transition temperatures and the type of mesophase observed.
Alkyl and Alkoxy Chains
The length of the terminal alkyl or alkoxy chain has a profound effect on the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) and the melting point. For the nCB and nOCB series, an "odd-even" effect is often observed in the clearing temperatures, where compounds with an even number of atoms in the chain tend to have higher clearing points than those with an odd number.[6] This is attributed to the anisotropy of molecular polarizability, which is influenced by the orientation of the terminal C-C bond relative to the long molecular axis.
Longer chains generally promote the formation of smectic phases over nematic phases.[7] For example, in the nCB series, shorter chain homologues like 5CB are purely nematic, while longer chain homologues like 8CB exhibit both nematic and smectic A phases.[8] This is due to the increased intermolecular attractive forces and the tendency for the flexible chains to interdigitate, favoring a layered smectic structure.
Halogen Termination
The introduction of a halogen atom at the terminus of the alkyl or alkoxy chain can significantly alter the mesomorphic properties. Interestingly, terminal fluorination in alkoxy and alkyl cyanobiphenyls has been shown to generally decrease transition temperatures and suppress the formation of smectic phases.[3][9][10] This is in contrast to other liquid crystal systems where halogenation can stabilize smectic phases.[11][12] The incorporation of a terminal halogen can impact the electron distribution within the molecule, thereby influencing intermolecular interactions.[11]
Hydroxy Termination
The presence of a terminal hydroxyl (-OH) group introduces the possibility of hydrogen bonding, which can have a dramatic effect on the mesomorphic behavior. The synthesis of hydroxy tail-terminated cyanobiphenyls has shown that many of these compounds exhibit nematic mesophases.[13][14] The dipole moment of the molecule is a key factor, with a correlation observed between the calculated dipole moments and the measured crystalline to nematic or isotropic liquid transition temperatures.[13][14]
Impact of Lateral Substituents on Mesomorphic Properties
The introduction of substituents on the lateral positions of the biphenyl core generally has a more disruptive effect on the liquid crystalline order compared to terminal substitution. Lateral substituents increase the breadth of the molecule, which can hinder the close packing required for stable mesophase formation.
Fluoro Substitution
Lateral fluorination is a common strategy to modify the properties of cyanobiphenyls. A lateral fluoro-substituent can significantly depress the nematic-isotropic transition temperature (TN-I).[15] The magnitude of this depression depends on the position of the fluorine atom. For example, in alkylcyanobiphenyls, a 2-fluoro-substituent causes a greater depression of TN-I than a 2'-fluoro-substituent.[15] This is attributed to the effect of the fluorine atom on the anti-parallel correlations of the parent molecules.[15]
Cyano Substitution
The introduction of a lateral cyano group has a pronounced effect on the mesomorphic properties. Studies on cyanobiphenyl-benzonitrile-based dimers with lateral cyano groups have shown that these substituents influence the self-assembly and liquid crystalline behavior.[16][17] The strong polarity of the additional cyano group can lead to complex intermolecular interactions that may either stabilize or destabilize mesophases depending on the overall molecular geometry.
Comparative Data Analysis
The following tables summarize the impact of various substituents on the mesomorphic properties of selected cyanobiphenyl derivatives. The data is compiled from various literature sources and is intended to provide a comparative overview.
Table 1: Effect of Terminal Alkyl Chain Length on the Mesomorphic Properties of 4-Alkyl-4'-cyanobiphenyls (nCB)
| Compound | n | Mesophase Transitions (°C) |
| 5CB | 5 | Cr 24 N 35.3 I |
| 6CB | 6 | Cr 14.5 N 29 I |
| 7CB | 7 | Cr 30 N 42.8 I |
| 8CB | 8 | Cr 21.5 SmA 33.5 N 40.5 I |
Data sourced from various literature reports. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic.
Table 2: Effect of Terminal Alkoxy Chain Length on the Mesomorphic Properties of 4-Alkoxy-4'-cyanobiphenyls (nOCB)
| Compound | n | Mesophase Transitions (°C) |
| 5OCB | 5 | Cr 48 N 68 I |
| 6OCB | 6 | Cr 58 N 76 I |
| 7OCB | 7 | Cr 54 N 75 I |
| 8OCB | 8 | Cr 54.5 SmA 67 N 80 I |
Data sourced from various literature reports. Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic.
Table 3: Effect of Lateral Fluoro Substitution on the Nematic-Isotropic Transition Temperature (TN-I) of 4-Pentyl-4'-cyanobiphenyl (5CB)
| Compound | Substituent Position | TN-I (°C) | Depression of TN-I (°C) |
| 5CB | Unsubstituted | 35.3 | - |
| 2-Fluoro-5CB | 2 | ~0 | ~35 |
| 2'-Fluoro-5CB | 2' | ~20 | ~15 |
Approximate values based on literature data.[15]
Experimental Assessment of Mesomorphic Properties
The characterization of the mesomorphic properties of cyanobiphenyls relies on two primary techniques: Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature.[18] It provides quantitative information about the transition temperatures and the enthalpy changes (ΔH) associated with these transitions.
Experimental Protocol for DSC:
-
Sample Preparation: Accurately weigh 2-5 mg of the cyanobiphenyl sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point to ensure a uniform isotropic state and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its lowest expected transition.
-
Heat the sample again at the same controlled rate to a temperature above the clearing point.
-
-
Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.[4][18] The enthalpy of each transition is calculated by integrating the area under the corresponding peak.
Causality Behind Experimental Choices: The initial heating cycle is crucial for removing any solvent and erasing the sample's thermal history, ensuring that the observed transitions are intrinsic to the material. A controlled cooling and subsequent heating cycle allows for the observation of both monotropic (observed only on cooling) and enantiotropic (observed on both heating and cooling) phase transitions.
Polarizing Optical Microscopy (POM)
POM is an essential technique for the qualitative identification of liquid crystal phases.[19][20] It utilizes polarized light to visualize the unique optical textures exhibited by different mesophases, which arise from their anisotropic nature.[21]
Experimental Protocol for POM:
-
Sample Preparation: Place a small amount of the cyanobiphenyl sample on a clean glass microscope slide and cover it with a coverslip.
-
Heating and Cooling: Place the slide on a hot stage attached to the polarizing microscope. Heat the sample to its isotropic phase and then cool it slowly.
-
Observation: Observe the sample through the crossed polarizers as it cools. The appearance of birefringent textures indicates the formation of a liquid crystalline phase.
-
Phase Identification: Different mesophases exhibit characteristic textures. For example, the nematic phase often shows a Schlieren texture with point defects, while smectic A phases can display focal conic or homeotropic textures.[12]
Trustworthiness of the Protocol: The combination of DSC and POM provides a self-validating system. DSC gives precise thermodynamic data on the transitions, while POM allows for the definitive identification of the phases involved. For instance, a transition observed in the DSC can be correlated with the appearance of a specific texture under the POM, confirming the nature of the phase change.
Visualizing Structure-Property Relationships and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Caption: Factors influencing the mesomorphic properties of cyanobiphenyls.
Caption: Experimental workflow for assessing mesomorphic properties.
Conclusion
The mesomorphic properties of cyanobiphenyls are intricately linked to their molecular structure. The strategic introduction of substituents at either the terminal or lateral positions of the biphenyl core provides a powerful means to tune these properties for specific applications. Terminal substituents, particularly the length and nature of alkyl or alkoxy chains, primarily influence the stability and type of mesophase. Longer chains tend to favor the formation of more ordered smectic phases. Lateral substituents, due to steric hindrance, generally disrupt liquid crystalline order, leading to a depression of transition temperatures.
A systematic approach to studying these structure-property relationships, employing robust analytical techniques such as DSC and POM, is essential for the rational design of new liquid crystalline materials. The insights gained from such studies not only advance our fundamental understanding of soft matter but also pave the way for the development of novel materials with tailored properties for advanced technologies.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Synthesized 4-Bromo-3'-cyanobiphenyl
Introduction: The Imperative of Orthogonal Confirmation in Chemical Synthesis
In the realm of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity and purity is not merely a procedural formality; it is the bedrock of reliable and reproducible science. For a molecule like 4-Bromo-3'-cyanobiphenyl, a key building block in the synthesis of pharmacologically active compounds, rigorous analytical characterization is paramount. The presence of subtle isomeric impurities or residual starting materials can drastically alter downstream reaction outcomes and the biological activity of the final product.
This guide provides a comprehensive framework for the cross-validation of analytical data for newly synthesized this compound. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and illustrating how orthogonal methods—those that measure different physicochemical properties—are integrated to build a self-validating and irrefutable data package. This approach ensures the highest degree of scientific integrity, essential for regulatory submissions and advancing research with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the atomic framework, connectivity, and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Experience: The Rationale Behind NMR Analysis
We employ both ¹H and ¹³C NMR to create a complete structural picture. ¹H NMR is rapid and provides critical information on proton count and neighboring protons through spin-spin coupling, which is invaluable for confirming the substitution pattern on the biphenyl rings. ¹³C NMR, while less sensitive, directly maps the carbon skeleton of the molecule, confirming the presence of all 13 unique carbon atoms expected in this compound. The combination provides a powerful, self-consistent structural proof.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar aromatic compounds and its well-defined residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz to improve resolution.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use proton decoupling to simplify the spectrum to single lines for each carbon.
-
Acquire a sufficient number of scans (typically 1024 or more) to obtain adequate signal intensity, as the ¹³C nucleus has a low natural abundance.
-
Data Presentation & Interpretation
The expected NMR data provides a unique fingerprint of the molecule. An incorrect isomer would show a distinctly different pattern of chemical shifts and coupling constants.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Technique | Parameter | Expected Value / Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.40 - 7.90 ppm | Multiplets corresponding to the 8 aromatic protons. Specific assignments require 2D NMR but the overall pattern and integration (8H) are key. |
| Integration | Proportional to 8H | Confirms the presence of all 8 aromatic protons. | |
| Coupling Constants (J) | 2-9 Hz | Typical ortho, meta, and para couplings for substituted benzene rings, confirming connectivity. | |
| ¹³C NMR | Number of Signals | 13 | Confirms the presence of 13 unique carbon environments in the molecule. |
| Chemical Shift (δ) | 110 - 150 ppm | Aromatic carbons. | |
| Chemical Shift (δ) | ~118 ppm | Quaternary carbon of the nitrile (-C≡N) group.[1] | |
| Chemical Shift (δ) | ~123 ppm | Carbon atom attached to the bromine (C-Br). |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise molecular weight and valuable structural information from fragmentation patterns.
Expertise & Experience: Why MS is a Critical Validation Step
For a halogenated compound like this compound, MS is exceptionally powerful. Its primary function is to confirm the molecular weight, a fundamental property of the compound. Crucially, bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This creates a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a highly reliable indicator for the presence of a single bromine atom in the molecule. This isotopic signature serves as an internal validation point that is difficult to forge.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which also provides purity information.
-
Ionization: Utilize Electron Impact (EI) ionization at 70 eV. EI is a robust method for small, relatively nonpolar molecules and generates reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range from m/z 50 to 500 using a quadrupole or time-of-flight (TOF) analyzer. High-resolution mass spectrometry (HRMS) is recommended to determine the elemental composition from the exact mass.
Data Presentation & Interpretation
The molecular formula C₁₃H₈BrN yields a monoisotopic mass of 256.98 Da. The mass spectrum must reflect this value and the characteristic bromine isotope pattern.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected m/z Value | Interpretation |
| Molecular Ion [M]⁺ | 257 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Isotope Peak [M+2]⁺ | 259 | Corresponds to the molecule with the ⁸¹Br isotope. The relative intensity should be nearly equal to the [M]⁺ peak. |
| Fragment Ion [M-Br]⁺ | 178 | Loss of the bromine atom, a common fragmentation pathway for brominated compounds.[2][3][4] |
| Fragment Ion [M-HCN]⁺ | 230/232 | Loss of hydrogen cyanide from the nitrile group. |
| High-Resolution MS | 256.9840 | The calculated exact mass for C₁₃H₈⁷⁹BrN. An experimental value within 5 ppm confirms the elemental composition. |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.[5][6] It separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Expertise & Experience: Establishing a Self-Validating Purity Assay
The goal of the HPLC method is not just to generate a chromatogram, but to create a validated system that can reliably quantify the target compound and separate it from all potential process-related impurities and degradation products.[5][7] We choose a reverse-phase (RP-HPLC) method, as it is highly effective for separating nonpolar to moderately polar compounds like our target molecule. A UV detector is selected because the biphenyl system contains a strong chromophore. The method's trustworthiness is established through validation parameters like specificity, linearity, and precision, ensuring that the reported purity value is accurate and reproducible.[8][9][10][11]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This is a versatile and robust column choice for this type of analyte.[12][13]
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A).
-
Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions. A gradient is essential to ensure elution of any more nonpolar impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV at 254 nm, a common wavelength for aromatic compounds.
-
-
Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the relative peak area percentage.
Data Presentation & Interpretation
A successful separation will show a single major peak for the product with excellent peak shape.
Table 3: HPLC Performance and Acceptance Criteria
| Parameter | Expected Result | Acceptance Criteria | Interpretation |
| Retention Time (t_R_) | ~12-15 min (Method Dependent) | Consistent across injections (RSD < 2%). | A reproducible t_R_ confirms method stability. |
| Purity (% Area) | >99.0% | ≥ 98.5% (Typical for a key intermediate). | Quantifies the purity of the synthesized batch. |
| Peak Tailing Factor | 1.0 - 1.5 | ≤ 2.0. | A value close to 1 indicates good peak shape and an efficient separation. |
| Resolution | >2.0 | Baseline separation from any impurity peaks.[8] | Ensures that impurity peaks are not co-eluting with the main peak, allowing for accurate quantification. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
FTIR spectroscopy detects the vibrational frequencies of functional groups within a molecule. It serves as a rapid and effective tool to confirm the presence of key chemical bonds.
Expertise & Experience: The Value of a Quick Functional Check
While NMR and MS provide detailed structural information, FTIR offers a quick confirmation that the key functional groups—the nitrile (C≡N) and the carbon-bromine (C-Br) bond—are present in the final product. It is also highly effective at confirming the absence of functional groups from starting materials (e.g., an -OH stretch if a phenol was a precursor), thereby verifying the completion of the reaction.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. This technique requires minimal sample preparation.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan to subtract atmospheric (CO₂, H₂O) absorptions.
Data Presentation & Interpretation
The FTIR spectrum should display characteristic absorption bands corresponding to the functional groups present in this compound.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| Aromatic C-H | Stretch | 3100 - 3000 | Confirms the presence of aromatic rings.[14][15][16] |
| Nitrile (C≡N) | Stretch | 2240 - 2220 | A sharp, strong peak confirming the nitrile group. This is a key diagnostic peak.[17] |
| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Multiple bands confirming the aromatic skeleton.[14][15][16] |
| Carbon-Bromine (C-Br) | Stretch | 690 - 550 | Confirms the presence of the C-Br bond.[15][16] |
Data Integration and Cross-Validation: Building a Cohesive Picture
The true power of this multi-technique approach lies in the integration of the data. No single technique can provide a complete picture of identity and purity with absolute certainty. Cross-validation is the process of ensuring that the data from each orthogonal technique tells a consistent and mutually reinforcing story.
-
NMR provides the detailed molecular structure.
-
MS confirms this structure by providing the correct molecular weight and elemental composition (via HRMS and the Br isotope pattern).
-
FTIR confirms the presence of the correct functional groups predicted by the NMR-elucidated structure.
-
HPLC confirms that the sample being analyzed by NMR, MS, and FTIR is, in fact, a single, pure compound.
Caption: Workflow for the cross-validation of synthesized this compound.
Conclusion
The rigorous, multi-faceted analytical approach detailed in this guide provides an authoritative and trustworthy method for the characterization of synthesized this compound. By integrating data from NMR, MS, HPLC, and FTIR, we create a self-validating system where each result corroborates the others. This orthogonal cross-validation is not just good practice; it is an essential scientific principle that ensures the quality and reliability of chemical intermediates used in research and drug development, ultimately safeguarding the integrity of the final product.
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American Chemical Society. (n.d.). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. ACS Publications. Retrieved from [Link]
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Bajgai, S. (2024). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Preprints.org. Retrieved from [Link]
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SIELC Technologies. (2018). 4-Bromobiphenyl. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4-Bromo-3-nitrobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-Bromomethyl-2-cyanobiphenyl. Retrieved from [Link]
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Gao, F., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Bromo-3'-cyanobiphenyl: Essential Safety and Operational Protocols
For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a detailed protocol for the use of 4-Bromo-3'-cyanobiphenyl, focusing on the necessary personal protective equipment (PPE), operational procedures, and emergency plans. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal and environmental protection.
Hazard Summary and Safety Data
This compound is a compound that requires careful handling due to its potential health hazards. While specific toxicological data for this exact compound is limited, the hazards can be inferred from related structures such as 4'-Bromomethyl-2-cyanobiphenyl and other brominated biphenyls. The primary hazards include irritation to the skin and eyes, potential harm if swallowed, and a suspicion of causing genetic defects.[1]
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | pictogram GHS07 | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][4] | pictogram GHS07 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1][4] | pictogram GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Germ Cell Mutagenicity (Category 2) | Suspected of causing genetic defects.[1] | pictogram GHS08 | P201: Obtain special instructions before use.[1] P308+P313: IF exposed or concerned: Get medical advice/attention.[1] |
Occupational Exposure Limits (OELs) for this compound have not been established. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection when handling this compound.[6]
Eye and Face Protection:
-
Primary Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[7]
-
Secondary Protection: A face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities of the material.[7][8]
Hand Protection:
-
Glove Selection: Due to the nature of the compound, chemical-resistant gloves are required. Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are a suitable choice for handling small quantities.[7] For prolonged contact or when handling larger amounts, consider more robust gloves such as neoprene or butyl rubber.[8][9]
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if they become contaminated.[7]
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat or a standard lab coat made of cotton should be worn and fully buttoned to protect against skin contact.[7] Avoid synthetic materials like polyester that can melt and adhere to the skin in case of a fire.[7]
-
Additional Protection: For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]
Respiratory Protection:
-
Engineering Controls: The primary method for controlling inhalation exposure should be through engineering controls, such as working in a certified chemical fume hood.[1][7]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable levels, or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][7] Proper fit testing and training are required for respirator use.[7]
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Operational and Disposal Plans
Step-by-Step Handling Protocol:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure that a safety shower and eyewash station are readily accessible.[1] Prepare your workspace in a chemical fume hood and gather all necessary equipment.
-
Donning PPE: Put on all required PPE as outlined above, ensuring a proper fit.
-
Handling:
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][3]
Emergency Procedures: Spill Management
In the event of a spill, follow these procedures:
-
Immediate Response: Alert others in the area and evacuate non-essential personnel.[10][11]
-
Ventilation: Ensure the area is well-ventilated, using the fume hood to draw vapors away from the spill area.[10]
-
PPE: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.[10][11]
-
Containment: For small spills, create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[10][12]
-
Cleanup:
-
Decontamination:
Accidental Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air.[1][2][3] If breathing is difficult, administer oxygen. Seek medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]
Decontamination and Waste Disposal
-
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated before being removed from the fume hood. This can be done by rinsing with a suitable solvent.
-
Waste Disposal:
-
All waste, including the compound itself, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[15]
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1][3] Do not dispose of it down the drain.[5]
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
